ZM223
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
N-[6-[[2-(4-aminophenyl)sulfanylacetyl]amino]-1,3-benzothiazol-2-yl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N4O2S2/c24-23(25,26)14-3-1-13(2-4-14)21(32)30-22-29-18-10-7-16(11-19(18)34-22)28-20(31)12-33-17-8-5-15(27)6-9-17/h1-11H,12,27H2,(H,28,31)(H,29,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPKZMFJCSEUSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=CC=C(C=C4)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ZM223: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM223 is a small molecule inhibitor that has demonstrated potential as an anti-cancer agent. It is distinguished as a potent, orally active, non-covalent, and non-sulfamide inhibitor of the NEDD8-activating enzyme (NAE). The inhibition of NAE disrupts the NEDDylation pathway, a critical post-translational modification process analogous to ubiquitination, which plays a pivotal role in the regulation of Cullin-RING E3 ubiquitin ligases (CRLs). The dysregulation of the NEDDylation pathway is implicated in the pathogenesis of various cancers, making NAE a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, including its impact on signaling pathways, quantitative data on its cellular effects, and detailed experimental protocols for key assays.
Core Mechanism of Action: Inhibition of the NEDDylation Pathway
The primary mechanism of action of this compound is the targeted inhibition of the NEDD8-activating enzyme (NAE). NAE is the E1-activating enzyme that initiates the NEDDylation cascade. This cascade involves the covalent attachment of the ubiquitin-like protein NEDD8 to target proteins, most notably the cullin subunits of CRLs. The attachment of NEDD8 to cullins is essential for the activation of CRLs, which in turn are responsible for the ubiquitination and subsequent proteasomal degradation of a plethora of substrate proteins involved in crucial cellular processes such as cell cycle progression, DNA replication, and signal transduction.
By inhibiting NAE, this compound prevents the transfer of NEDD8 to its conjugating enzyme (E2), UBC12, and subsequently to cullins. This leads to a decrease in global NEDDylation, inactivation of CRLs, and the accumulation of CRL substrate proteins. The accumulation of these substrates, many of which are tumor suppressors, is believed to be the primary driver of the anti-cancer effects of this compound.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in cancer cells.
Quantitative Data
The anti-proliferative activity of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colorectal Carcinoma | 0.1 | [1][2] |
| U-2 OS | Osteosarcoma | 1.22 | [1][2] |
Downstream Cellular Effects
Inhibition of the NEDDylation pathway by this compound leads to several key downstream cellular events that contribute to its anti-cancer activity.
Alteration of Protein Levels
Treatment of cancer cells with this compound results in a dose-dependent decrease in the levels of conjugated NEDD8 and a corresponding accumulation of the NEDD8-conjugating enzyme UBC12, which is a direct indicator of NAE inhibition.[3]
Induction of Apoptosis
Cell Cycle Arrest
Similarly, specific data on the effects of this compound on cell cycle distribution is limited. However, the accumulation of cell cycle inhibitors that are CRL substrates, such as p21 and p27, is a well-documented consequence of NAE inhibition, leading to cell cycle arrest, typically at the G2/M phase.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound. These are based on standard laboratory procedures, as detailed protocols from specific this compound studies are not publicly available.
Cell Proliferation Assay (IC50 Determination)
Principle: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50%. The MTT or a similar colorimetric assay is commonly used.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for NEDD8 and UBC12
Principle: To detect changes in the levels of NEDD8-conjugated proteins and UBC12 protein following this compound treatment.
Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-20% Tris-glycine gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NEDD8 and UBC12 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: To quantify the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound at a relevant concentration (e.g., at or above the IC50) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after this compound treatment.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound for a specified time (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence corresponds to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for characterizing this compound.
Conclusion
This compound represents a promising anti-cancer agent that functions through the specific inhibition of the NEDD8-activating enzyme. This leads to the disruption of the NEDDylation pathway, inactivation of Cullin-RING E3 ubiquitin ligases, and the subsequent accumulation of tumor-suppressive CRL substrates. These molecular events culminate in the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest. Further research is warranted to fully elucidate the complete spectrum of this compound's effects and to identify predictive biomarkers for its efficacy in various cancer types. The provided technical information and protocols serve as a valuable resource for researchers and drug development professionals working to advance our understanding and potential clinical application of this compound.
References
Technical Guide: Discovery and Synthesis of ZM223, a Novel B-Raf Kinase Inhibitor
Disclaimer: The compound "ZM223" is a hypothetical designation used for illustrative purposes within this technical guide. No public scientific literature exists for a compound with this specific identifier. The synthesis, experimental protocols, and data presented herein are representative of the discovery and development of selective B-Raf kinase inhibitors and are based on established scientific principles in the field of oncology drug discovery.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] The Ras-Raf-MEK-ERK cascade is a key component of this pathway, and mutations that lead to its constitutive activation are a major driver in many human cancers.[3][4] Specifically, mutations in the B-Raf proto-oncogene, a serine/threonine kinase, are found in a significant percentage of melanomas and other malignancies.[5][6] This has made B-Raf a prime target for the development of targeted cancer therapies. This guide details the discovery, synthesis, and biological evaluation of this compound, a novel, potent, and selective inhibitor of B-Raf.
Synthesis of this compound
The synthetic route to this compound was designed for efficiency and scalability, involving a key Suzuki coupling reaction to form the core bi-aryl structure, followed by the installation of the sulfonamide moiety. The overall synthesis is outlined below.
Experimental Protocol: Multi-step Synthesis of this compound
Step 1: Synthesis of Intermediate 1 (N-(3-iodophenyl)propane-1-sulfonamide)
-
To a solution of 3-iodoaniline (B1194756) (1.0 eq) in dichloromethane (B109758) (DCM, 0.5 M) at 0 °C, add pyridine (B92270) (1.2 eq).
-
Slowly add propane-1-sulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield Intermediate 1.
Step 2: Synthesis of this compound (Suzuki Coupling)
-
To a degassed mixture of Intermediate 1 (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.2 eq), and K₂CO₃ (2.5 eq) in a 3:1 mixture of 1,4-dioxane (B91453) and water (0.2 M), add Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product is purified by preparative HPLC to afford the final compound, this compound, as a white solid.
Biological Evaluation
The biological activity of this compound was assessed through a series of in vitro and cellular assays to determine its potency and selectivity as a B-Raf inhibitor.
In Vitro Kinase Inhibition Assay
An in vitro kinase assay was performed to determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type B-Raf and the clinically relevant B-Raf V600E mutant. A standard luminescence-based assay was used to measure ATP consumption, which is proportional to kinase activity.
Experimental Protocol: In Vitro Kinase Assay
-
Prepare a serial dilution of this compound in DMSO, typically starting from 10 mM.
-
In a 384-well plate, add the recombinant B-Raf enzyme (either wild-type or V600E mutant), the appropriate substrate peptide, and the this compound compound at various concentrations.
-
Initiate the kinase reaction by adding a solution containing ATP. Incubate the plate at room temperature for 1 hour.
-
Add a detection reagent that contains luciferase, which will generate a luminescent signal from the remaining ATP.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a DMSO control.
-
Determine the IC50 values by fitting the data to a sigmoidal dose-response curve using appropriate software.[7]
Data Presentation: In Vitro Kinase Inhibition
| Compound | B-Raf (WT) IC50 (nM) | B-Raf (V600E) IC50 (nM) |
| This compound | 25.4 | 1.8 |
| Vemurafenib (Control) | 31.0 | 2.5 |
Cellular Proliferation Assay
A cell proliferation assay was conducted to evaluate the effect of this compound on the growth of cancer cell lines harboring the B-Raf V600E mutation. The MTT assay, which measures the metabolic activity of cells, was used as an indicator of cell viability.
Experimental Protocol: MTT Cell Proliferation Assay
-
Seed A375 melanoma cells (which are B-Raf V600E positive) into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 72 hours.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
Data Presentation: Cellular Proliferation
| Compound | Cell Line | Genotype | GI50 (nM) |
| This compound | A375 (Melanoma) | B-Raf V600E | 8.2 |
| Vemurafenib (Control) | A375 (Melanoma) | B-Raf V600E | 12.5 |
Visualization of Pathways and Workflows
MAPK/ERK Signaling Pathway
The following diagram illustrates the MAPK/ERK signaling pathway, highlighting the point of inhibition by this compound. The pathway is a chain of proteins that communicates a signal from a receptor on the cell surface to the DNA in the nucleus.[1][8]
Caption: MAPK/ERK signaling cascade with this compound inhibition of B-Raf.
Experimental Workflow
This diagram outlines the logical flow of the discovery and evaluation process for this compound, from chemical synthesis to biological characterization.
Caption: Workflow for the synthesis and evaluation of this compound.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of a 11C-Isotopologue of the B-Raf-Selective Inhibitor Encorafenib Using In-Loop [11C]CO2 Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to ZM223 Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM223 hydrochloride is a potent, orally active, non-covalent inhibitor of the NEDD8 activating enzyme (NAE).[1] As a critical component of the NEDDylation pathway, NAE plays a pivotal role in the regulation of cullin-RING ligases (CRLs), which are themselves key regulators of protein degradation. The inhibition of NAE by this compound disrupts these processes, leading to the accumulation of CRL substrates and subsequent cell cycle arrest and apoptosis. This mechanism of action has positioned this compound and other NAE inhibitors as promising candidates for cancer therapy. This guide provides a comprehensive overview of the known properties, mechanism of action, and experimental data related to this compound hydrochloride salt.
Physicochemical Properties
The hydrochloride salt of this compound is typically used in research due to its likely enhanced water solubility and stability compared to the free base. While comprehensive experimental data on the physicochemical properties of this compound hydrochloride is not publicly available, key computed and known properties are summarized below.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| IUPAC Name | N-[6-[[2-(4-aminophenyl)sulfanylacetyl]amino]-1,3-benzothiazol-2-yl]-4-(trifluoromethyl)benzamide;hydrochloride | PubChem[2] |
| Molecular Formula | C₂₃H₁₈ClF₃N₄O₂S₂ | PubChem[2] |
| Molecular Weight | 539.0 g/mol | PubChem[2] |
| Exact Mass | 538.0511804 Da | PubChem[2] |
| CAS Number | 2438679-27-5 | PubChem[2] |
| Free Base CAS | 2031177-48-5 | PubChem[2] |
| Solubility | DMSO: 83.33 mg/mL (165.82 mM) | MedChemExpress[3] |
| Appearance | Solid (presumed) | MedChemExpress |
| Melting Point | Data not available | |
| pKa | Data not available | |
| LogP | Data not available |
Synthesis and Analysis
Synthesis
A detailed, publicly available synthesis protocol for this compound (N-[6-[[2-(4-aminophenyl)sulfanylacetyl]amino]-1,3-benzothiazol-2-yl]-4-(trifluoromethyl)benzamide) and its subsequent conversion to the hydrochloride salt has not been identified in the surveyed literature. The synthesis of related aminophenylbenzothiazole compounds is documented in various patents, suggesting multi-step synthetic routes likely involving the formation of the benzothiazole (B30560) core followed by amide coupling reactions.[4][5]
Analytical Data
Mechanism of Action and Pharmacology
The NEDDylation Pathway
This compound is an inhibitor of the NEDD8 activating enzyme (NAE). The NEDDylation pathway is a crucial post-translational modification process analogous to ubiquitination. It involves the covalent attachment of the ubiquitin-like protein NEDD8 to target proteins. This process is initiated by NAE, an E1-like enzyme, which activates NEDD8 in an ATP-dependent manner. The activated NEDD8 is then transferred to an E2 conjugating enzyme (e.g., UBC12), and finally, with the help of an E3 ligase, is attached to a lysine (B10760008) residue on the substrate protein.[6][7]
The most well-characterized substrates of NEDDylation are the cullin proteins, which are scaffold components of cullin-RING E3 ubiquitin ligases (CRLs). The NEDDylation of cullins is essential for the activity of CRLs, which in turn target a wide range of proteins for ubiquitination and subsequent proteasomal degradation. These substrates include proteins involved in cell cycle progression, DNA replication, and signal transduction.[8]
Inhibition by this compound
This compound acts as a non-covalent inhibitor of NAE. By binding to NAE, this compound prevents the initial activation of NEDD8, thereby blocking the entire downstream NEDDylation cascade. This inhibition leads to a decrease in the levels of NEDDylated cullins, resulting in the inactivation of CRLs. Consequently, the substrates of these CRLs accumulate within the cell. This disruption of protein homeostasis leads to cellular stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.
Diagram 1: The NEDDylation Signaling Pathway and Inhibition by this compound
Caption: Inhibition of the NAE by this compound blocks the NEDDylation cascade.
Biological Activity
This compound has demonstrated potent anti-proliferative activity in various cancer cell lines.
Table 2: In Vitro Biological Activity of this compound
| Cell Line | Cancer Type | Assay | IC₅₀ | Source |
| HCT-116 | Colon Carcinoma | Cell Proliferation | 100 nM | MedChemExpress[9] |
| U-2OS | Osteosarcoma | Cell Proliferation | 122 nM | MedChemExpress[9] |
| MGC-803 | Gastric Cancer | CCK8 Assay | 4.91 µM | MedChemExpress[9] |
Treatment of cancer cells with this compound leads to a dose-dependent decrease in NEDD8 levels and an accumulation of the E2 enzyme UBC12, which are hallmarks of NAE inhibition.[9]
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound hydrochloride is not publicly available, representative protocols for assessing its biological activity can be described based on available information for this compound and other NAE inhibitors.
NAE Inhibition Assay (Representative)
This protocol describes a general method for determining the inhibitory activity of a compound against NAE in a biochemical assay.
Principle: The assay measures the transfer of NEDD8 from the E1 enzyme (NAE) to the E2 enzyme (UBC12). Inhibition of NAE will prevent this transfer.
Materials:
-
Recombinant human NAE (APPBP1/UBA3)
-
Recombinant human UBC12
-
Recombinant human NEDD8
-
ATP
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂, DTT)
-
This compound hydrochloride (or other test inhibitor)
-
Detection reagent (e.g., anti-NEDD8 antibody for Western blot, or fluorescently labeled NEDD8 for fluorescence polarization)
Procedure:
-
Prepare serial dilutions of this compound hydrochloride in assay buffer.
-
In a microplate, combine NAE, UBC12, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding a mixture of NEDD8 and ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding SDS-PAGE loading buffer).
-
Analyze the formation of the NEDD8-UBC12 conjugate. This can be done by:
-
Western Blot: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with an anti-NEDD8 antibody to visualize the NEDD8-UBC12 band.
-
Fluorescence-based methods: If using fluorescently labeled NEDD8, measure the change in fluorescence polarization or intensity.
-
-
Quantify the amount of NEDD8-UBC12 conjugate formed at each inhibitor concentration.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Diagram 2: Experimental Workflow for NAE Inhibition Assay
Caption: Workflow for determining the IC₅₀ of this compound against NAE.
Cellular Western Blot for NAE Pathway Inhibition
This protocol is based on the methodology described for this compound by MedChemExpress.[9]
Principle: Treatment of cells with an NAE inhibitor will lead to a decrease in global NEDDylation and an accumulation of the E2 enzyme UBC12. These changes can be detected by Western blot.
Materials:
-
HCT-116 colon cancer cells
-
Cell culture medium and supplements
-
This compound hydrochloride
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-NEDD8, anti-UBC12, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed HCT-116 cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound hydrochloride (e.g., 0.1 µM, 1 µM) for a specified time (e.g., 4 hours). Include a vehicle control (e.g., DMSO).
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples with SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-NEDD8, anti-UBC12, or anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the effect of this compound on NEDD8 and UBC12 levels relative to the loading control.
Logical Relationships and Conclusion
The development and study of this compound hydrochloride are based on a clear logical framework targeting a fundamental cellular process for therapeutic benefit.
Diagram 3: Logical Framework of this compound as a Cancer Therapeutic
Caption: The logical progression from biological premise to therapeutic outcome for this compound.
References
- 1. This compound|2031177-48-5|Active Biopharma Corp [activebiopharma.com]
- 2. This compound (hydrochloride) | C23H18ClF3N4O2S2 | CID 139035004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. US6407122B1 - Amino-benzothiazole derivatives - Google Patents [patents.google.com]
- 5. WO2003086341A2 - Aminophenylbenzothiazole compounds - Google Patents [patents.google.com]
- 6. Targeting NEDD8-activating enzyme for cancer therapy: developments, clinical trials, challenges and future research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SOMCL-19-133, a novel, selective, and orally available inhibitor of NEDD8-activating enzyme (NAE) for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide on the Structure-Activity Relationship of ZM223
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of ZM223, a potent, orally active, non-covalent inhibitor of the NEDD8-activating enzyme (NAE). This document details the core structural features of this compound essential for its inhibitory activity, summarizes quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathway.
Introduction
This compound is a novel benzothiazole (B30560) derivative that has demonstrated significant anticancer activity by targeting the NEDDylation pathway.[1] This pathway is a critical post-translational modification process that regulates the activity of Cullin-RING ligases (CRLs), which in turn control the degradation of numerous proteins involved in cell cycle progression, DNA replication, and signal transduction.[2] Inhibition of the NEDD8-activating enzyme (NAE), the initial enzyme in this cascade, represents a promising therapeutic strategy in oncology. This compound has shown excellent anticancer activity against cell lines such as HCT116 colon cancer cells, with an IC50 value of 100 nM.[1]
Core Structure and Mechanism of Action
The chemical structure of this compound is N-[6-[[2-(4-aminophenyl)sulfanylacetyl]amino]-1,3-benzothiazol-2-yl]-4-(trifluoromethyl)benzamide.[3] Its mechanism of action involves the non-covalent inhibition of NAE, which blocks the transfer of NEDD8 to its conjugating enzyme UBC12. This leads to a dose-dependent decrease in the level of NEDD8 and an accumulation of UBC12 protein, ultimately disrupting the entire NEDDylation cascade.[1]
Structure-Activity Relationship (SAR) of this compound and its Analogs
While a comprehensive library of this compound analogs with corresponding activity data is not publicly available in a single source, analysis of related benzothiazole-based NAE inhibitors and general QSAR studies on similar scaffolds provide valuable insights into the SAR.[3][4][5]
The core benzothiazole scaffold is a crucial element for the anticancer activity of this class of compounds. Group-based quantitative structure-activity relationship (GQSAR) analyses on benzothiazole derivatives have indicated that the presence of hydrophobic groups on certain positions can potentiate anticancer activity.[3][4]
For a series of non-sulfamide benzothiazole derivatives, including this compound, the following preliminary SAR can be inferred from the initial discovery studies:
-
Benzothiazole Core: This fused heterocyclic system is fundamental for binding to the NAE active site.
-
Substituents on the Benzothiazole Ring: The amino group at the 6-position, linked to the acetyl group, is a key interaction point. Modifications at this position are likely to significantly impact activity.
-
The (4-aminophenyl)sulfanylacetyl Group: The presence of the 4-aminophenyl group is critical for potent cytotoxicity.[6]
-
The 4-(trifluoromethyl)benzamide (B156667) Moiety: The trifluoromethyl group, a strong electron-withdrawing group, likely contributes to the overall electronic properties of the molecule, influencing its binding affinity.
Table 1: Quantitative Activity Data of this compound and Related Compounds
| Compound | Target Cell Line | IC50 (nM) | Reference |
| This compound | HCT-116 | 100 | [1] |
| This compound | U-2OS | 122 | [7] |
| 6k | HCT-116 | Not specified (nanomolar range) | [1] |
| 7b | HCT-116 | Not specified (nanomolar range) | [1] |
Experimental Protocols
General Synthesis of Benzothiazole Derivatives
The synthesis of this compound and its analogs generally follows a multi-step synthetic route common for N-benzothiazol-2-yl benzamide (B126) derivatives. A general synthetic scheme involves the following key steps:
-
Formation of a substituted 2-aminobenzothiazole (B30445) core. This is often achieved through the reaction of a substituted aniline (B41778) with thiocyanogen.
-
Acylation of the 2-amino group. The 2-aminobenzothiazole is reacted with a desired acyl chloride or activated carboxylic acid.
-
Further functionalization of the benzothiazole ring system. This may involve nitration, reduction to an amine, and subsequent acylation to introduce the side chain.
A representative synthetic route for similar N-benzothiazol-2-yl benzamide analogs involves the reaction of 3-(chlorosulfonyl)benzoic acid with various amines to form sulfonamides. These are then reacted with thionyl chloride, followed by reaction with 2-aminobenzothiazole to yield the final products.[8]
NAE Inhibition Assay (General Protocol)
The inhibitory activity of this compound and its analogs on NAE can be assessed using a biochemical assay that measures the formation of the NEDD8-UBC12 conjugate. A common method is a Western blot-based assay.
Materials:
-
Recombinant human NAE (E1) and UBC12 (E2) enzymes.
-
Recombinant human NEDD8.
-
ATP solution.
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and DTT).
-
Test compounds (this compound and analogs) dissolved in DMSO.
-
SDS-PAGE gels and Western blotting apparatus.
-
Primary antibodies against NEDD8 and UBC12.
-
Secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Chemiluminescent substrate.
Procedure:
-
Prepare a reaction mixture containing NAE, UBC12, and NEDD8 in the assay buffer.
-
Add the test compounds at various concentrations (typically in a serial dilution). A DMSO control is also included.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against NEDD8 or UBC12 to detect the NEDD8-UBC12 conjugate.
-
Incubate with the appropriate secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of inhibition at each compound concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Cell Viability Assay
The cytotoxic effect of this compound on cancer cell lines is typically determined using a cell viability assay, such as the MTT or CellTiter-Glo assay.
Materials:
-
Cancer cell lines (e.g., HCT-116, U-2OS).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Test compounds (this compound and analogs) dissolved in DMSO.
-
MTT reagent or CellTiter-Glo reagent.
-
Solubilization buffer (for MTT assay).
-
Plate reader.
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 72 hours). Include a DMSO-treated control group.
-
After the incubation period, add the MTT or CellTiter-Glo reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of MTT or the generation of a luminescent signal.
-
If using the MTT assay, add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo) using a plate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the NEDDylation pathway targeted by this compound and a typical experimental workflow for its evaluation.
References
- 1. Frontiers | The NEDD8 modification pathway in plants [frontiersin.org]
- 2. Targeting Neddylation Pathways to Inactivate Cullin-RING Ligases for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Group-based quantitative structure and activity relationship on benzot" by Amit S. Tapkir, Sohan S. Chitlange et al. [digital.car.chula.ac.th]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. researchgate.net [researchgate.net]
- 6. Identification and Application of NEDD8 E1 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
ZM223 and the NEDDylation Pathway: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The NEDDylation pathway is a critical post-translational modification process essential for the activity of Cullin-RING E3 ligases (CRLs), which in turn regulate the degradation of a significant portion of the cellular proteome. Dysregulation of this pathway is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. ZM223 is a potent, non-covalent inhibitor of the NEDD8-activating enzyme (NAE), the apex E1 enzyme of the NEDDylation cascade. This technical guide provides a comprehensive overview of this compound in the context of the NEDDylation pathway, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals working on NEDDylation pathway inhibitors.
Introduction to the NEDDylation Pathway
The NEDDylation pathway is a three-step enzymatic cascade analogous to ubiquitination, involving an E1 activating enzyme (NAE), E2 conjugating enzymes (UBE2M/UBC12 and UBE2F), and E3 ligases. This process culminates in the covalent attachment of the ubiquitin-like protein NEDD8 (Neural precursor cell Expressed, Developmentally Down-regulated 8) to substrate proteins.
The most well-characterized substrates of NEDDylation are the cullin proteins, which are scaffold components of CRLs. The attachment of NEDD8 to a conserved lysine (B10760008) residue on the cullin subunit induces a conformational change that is critical for the activation of the CRL complex. Activated CRLs are the largest family of E3 ubiquitin ligases and are responsible for targeting a wide array of substrate proteins for proteasomal degradation. These substrates include key regulators of critical cellular processes such as cell cycle progression, DNA replication, and signal transduction. Given its central role in cellular homeostasis, inhibition of the NEDDylation pathway has emerged as a promising strategy for cancer therapy.
This compound: A Non-Covalent NAE Inhibitor
This compound is a potent and orally active small molecule inhibitor of the NEDD8-activating enzyme (NAE). Unlike the well-characterized inhibitor Pevonedistat (MLN4924), which forms a covalent adduct with NEDD8, this compound acts through a non-covalent binding mechanism.
Mechanism of Action
This compound inhibits the NAE, a heterodimer composed of the NAE1 (also known as APPBP1) and UBA3 subunits. By binding to NAE, this compound prevents the initial ATP-dependent activation of NEDD8, thereby blocking the entire downstream NEDDylation cascade. This inhibition leads to a dose-dependent decrease in the levels of NEDDylated cullins. Consequently, the activity of CRLs is suppressed, leading to the accumulation of their respective substrates. A direct consequence of NAE inhibition is the accumulation of the free, un-conjugated form of the E2 enzyme, UBE2M (UBC12), as its transfer to form a thioester-linked complex with NEDD8 is blocked.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound, primarily focusing on its inhibitory activity in cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| IC50 | HCT-116 (Colon Carcinoma) | 100 nM | [1] |
| IC50 | U-2OS (Osteosarcoma) | 122 nM | [2] |
Note: This table will be updated as more quantitative data becomes publicly available.
Signaling Pathways and Experimental Workflows
The NEDDylation Pathway and this compound's Point of Intervention
The following diagram illustrates the canonical NEDDylation pathway and highlights the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Activity
This diagram outlines a typical experimental workflow to characterize the cellular effects of this compound.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize this compound and other NAE inhibitors.
In Vitro NAE Inhibition Assay
This assay measures the ability of this compound to inhibit the formation of the NAE-NEDD8 thioester intermediate in a reconstituted enzymatic reaction.
Materials:
-
Recombinant human NAE1/UBA3 heterodimer
-
Recombinant human NEDD8
-
This compound (or other test compound) dissolved in DMSO
-
ATP solution
-
NEDDylation reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
2x Non-reducing SDS-PAGE sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot apparatus and reagents
-
Anti-NEDD8 antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Prepare a reaction mixture containing NAE enzyme and varying concentrations of this compound in NEDDylation reaction buffer. Include a DMSO vehicle control.
-
Pre-incubate the enzyme and inhibitor mixture for 15-30 minutes at room temperature.
-
Initiate the reaction by adding NEDD8 and ATP to the mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding 2x non-reducing SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE. The NAE~NEDD8 thioester conjugate will migrate at a higher molecular weight than the unconjugated NAE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an anti-NEDD8 antibody to detect the NAE~NEDD8 conjugate.
-
Incubate with an HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the IC₅₀ value of this compound.
Western Blot for Cellular Cullin Neddylation
This protocol is used to assess the effect of this compound on the neddylation status of cullins in cultured cells.[3][4]
Materials:
-
Cancer cell lines (e.g., HCT-116, U-2OS)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
4x Laemmli sample buffer with a reducing agent (e.g., β-mercaptoethanol or DTT)
-
SDS-PAGE gels (8% or 4-12% gradient gels are recommended for better separation of neddylated and unneddylated forms)[3]
-
Western blot apparatus and reagents
-
Primary antibodies: anti-Cullin (e.g., anti-CUL1, anti-CUL3), anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with a dose range of this compound for a specified time (e.g., 4, 8, or 24 hours). Include a DMSO vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Normalize the protein concentrations and prepare lysates for SDS-PAGE by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane. A wet transfer at 100V for 90-120 minutes at 4°C is recommended for efficient transfer of cullin proteins.[3]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-cullin antibody overnight at 4°C. The neddylated form of the cullin will appear as a band shifted up by approximately 8 kDa.[3]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescence substrate.
-
Re-probe the membrane with an anti-β-actin antibody to confirm equal protein loading.
-
Quantify the band intensities to determine the ratio of neddylated to unneddylated cullin.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.[5][6][7] The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cultured cells
-
This compound
-
DMSO
-
PBS
-
Lysis buffer (e.g., TBS with protease inhibitors)
-
PCR tubes or a thermal cycler
-
Centrifuge
-
Western blot reagents as described in section 5.2
-
Primary antibody against NAE1 or UBA3
Procedure:
-
Treat cultured cells with this compound or DMSO vehicle control for a sufficient time to allow compound uptake (e.g., 1-2 hours).
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes using a thermal cycler, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath) or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble NAE1 or UBA3 in the supernatant by western blot.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the DMSO control indicates target engagement.
Conclusion
This compound is a valuable tool for studying the NEDDylation pathway due to its potent, non-covalent inhibition of NAE. This technical guide provides a foundational understanding of this compound's mechanism of action and offers detailed protocols for its characterization in both in vitro and cellular contexts. As research into NEDDylation inhibitors continues to expand, a thorough understanding of the available tool compounds and the methodologies to study them is crucial for advancing the field and developing novel therapeutics. Further studies are warranted to expand the quantitative dataset for this compound, including its activity across a broader range of cancer types and its efficacy in in vivo models.
References
- 1. Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. abcam.co.jp [abcam.co.jp]
- 4. benchchem.com [benchchem.com]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Preclinical Data Unidentified for "ZM223"
Initial investigations to gather preclinical data and findings for a substance designated "ZM223" have revealed no publicly available information related to a pharmaceutical compound or biologic. Search results consistently point to a weight indicator instrument manufactured by Avery Weigh-Tronix, also named this compound.
Extensive searches for preclinical studies, including in vitro and in vivo data, mechanism of action, and experimental protocols associated with a therapeutic agent "this compound" did not yield any relevant scientific literature or documentation. The information retrieved exclusively pertains to the technical specifications and applications of the this compound weight indicator, a device used for industrial weighing processes.[1][2][3][4][5][6][7][8][9]
Therefore, the creation of an in-depth technical guide or whitepaper on the preclinical data of a therapeutic "this compound" is not possible based on the current information. It is likely that "this compound" as a drug development identifier is either incorrect, confidential, or not yet in the public domain. Without any foundational data on a compound, the requested tables, experimental protocols, and signaling pathway diagrams cannot be generated.
Researchers, scientists, and drug development professionals seeking information on a specific therapeutic agent are advised to verify the compound's designation. If "this compound" is an internal project code, the relevant data would be proprietary and not accessible through public searches.
References
Methodological & Application
Application Notes and Protocols: Modulating miR-223 Activity in HCT-116 Human Colorectal Carcinoma Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
MicroRNA-223 (miR-223) is a small non-coding RNA molecule that has been implicated in the regulation of various cellular processes, including proliferation, apoptosis, and differentiation in the context of colorectal cancer. The human colorectal carcinoma cell line, HCT-116, is a widely utilized model system for studying the molecular mechanisms of colon cancer and for the screening of potential therapeutic agents. These application notes provide a comprehensive guide to studying the effects of modulating miR-223 levels in HCT-116 cells. It is important to note that the role of miR-223 in HCT-116 cells has been reported with some ambiguity in the scientific literature, with evidence suggesting both oncogenic and tumor-suppressive functions. Therefore, careful experimental design and interpretation are crucial.
Data Presentation
The following tables summarize the expected quantitative outcomes of modulating miR-223 expression in HCT-116 cells based on published findings.
Table 1: Effects of miR-223 Inhibitor on HCT-116 Cells
| Parameter | Assay | Treatment Group | Result | Reference |
| Cell Viability | CCK-8/MTT Assay | miR-223 Inhibitor | Decreased | [1] |
| Apoptosis | Annexin V/PI Staining | miR-223 Inhibitor | Increased | [1] |
Table 2: Effects of miR-223 Mimic on HCT-116 Cells
| Parameter | Assay | Treatment Group | Result | Reference |
| Cell Proliferation | Cell Growth Assay | miR-223 Mimic | Decreased | [2] |
| Cell Cycle | Flow Cytometry | miR-223 Mimic | Arrest | [2] |
Note: The literature presents conflicting roles for miR-223 in HCT-116 cells. While some studies suggest an oncogenic role where its inhibition reduces cell viability[1], other studies report that overexpression of miR-223 can inhibit proliferation[2][3]. Researchers should be aware of this context-dependent behavior.
Mandatory Visualization
Signaling Pathway of miR-223 in Colorectal Cancer
References
- 1. MiR-223-3p promotes the proliferation, invasion and migration of colon cancer cells by negative regulating PRDM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relevance of miR-223 as Potential Diagnostic and Prognostic Markers in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MiR-223-3p in Cancer Development and Cancer Drug Resistance: Same Coin, Different Faces - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with ZM223 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM223 is a potent, orally active, and non-covalent inhibitor of the NEDD8-activating Enzyme (NAE).[1][2][3] NAE is a critical component of the neddylation pathway, a post-translational modification process analogous to ubiquitination. This pathway is essential for the function of Cullin-RING ligases (CRLs), which play a vital role in protein degradation and cell cycle regulation. By inhibiting NAE, this compound disrupts the neddylation of CRLs, leading to the accumulation of CRL substrates, cell cycle arrest, and ultimately, apoptosis. This mechanism makes this compound a promising candidate for cancer therapy.
These application notes provide detailed protocols for assessing the effects of this compound on cancer cell viability using two common and reliable methods: the MTT assay, which measures metabolic activity, and the Trypan Blue exclusion assay, which assesses cell membrane integrity.
Mechanism of Action: The Neddylation Pathway
The neddylation pathway is a crucial cellular process that involves the covalent attachment of the ubiquitin-like protein NEDD8 to target proteins. This process is initiated by the NEDD8-activating enzyme (NAE), which activates NEDD8 in an ATP-dependent manner. The activated NEDD8 is then transferred to a NEDD8-conjugating enzyme (UBC12). Finally, a NEDD8 E3 ligase facilitates the transfer of NEDD8 from UBC12 to a substrate protein. This compound acts as a potent inhibitor of NAE, thereby blocking the entire neddylation cascade.[1][2]
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in cancer cell lines. This data can be used as a reference for designing dose-response experiments.
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (hours) | Reference |
| HCT-116 | Colon Carcinoma | 100 | 4 | [1][4] |
| U-2 OS | Osteosarcoma | 122 | 4 | [1] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a reliable method for assessing cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, U-2 OS)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. It is recommended to test a range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50 value.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Trypan Blue Exclusion Assay
This assay is based on the principle that viable cells have intact cell membranes that exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well or 12-well plates
-
Trypsin-EDTA
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well or 12-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired duration.
-
-
Cell Harvesting:
-
After treatment, collect the cell culture medium (which may contain floating dead cells).
-
Wash the cells with PBS.
-
Trypsinize the adherent cells and resuspend them in complete medium.
-
Combine the collected medium and the resuspended cells to ensure all cells are accounted for.
-
Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS or serum-free medium.
-
-
Staining:
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).
-
Incubate for 1-2 minutes at room temperature.
-
-
Counting:
-
Load the stained cell suspension into a hemocytometer.
-
Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.
-
Alternatively, use an automated cell counter for a more high-throughput analysis.
-
Data Analysis:
-
Calculate the percentage of viable cells:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
-
Calculate the total number of viable cells per mL.
-
Compare the percentage of viability and the total viable cell count between this compound-treated and vehicle control samples.
Troubleshooting
| Issue | Possible Cause | Solution |
| MTT Assay: High background absorbance | Contamination of media or reagents. | Use fresh, sterile reagents and maintain aseptic technique. |
| Incomplete removal of MTT solution. | Carefully aspirate the MTT solution without disturbing the formazan crystals. | |
| MTT Assay: Low signal | Insufficient cell number. | Optimize cell seeding density. |
| Insufficient incubation time with MTT. | Increase incubation time to allow for formazan crystal formation. | |
| Trypan Blue Assay: Inaccurate cell counts | Cell clumping. | Gently pipette to break up clumps before staining and counting. |
| Staining time too long. | Do not exceed 5 minutes of incubation with Trypan Blue as it can be toxic to live cells over time. |
Conclusion
The provided protocols offer robust and reproducible methods for evaluating the effect of the NAE inhibitor this compound on cancer cell viability. The MTT assay provides a quantitative measure of metabolic activity, while the Trypan Blue exclusion assay offers a direct assessment of cell membrane integrity. By utilizing these assays, researchers can effectively determine the cytotoxic and cytostatic effects of this compound, contributing to the understanding of its therapeutic potential in cancer research and drug development.
References
Application Notes: Radium-223 in Combination Chemotherapy
It appears there may be a misunderstanding regarding the subject of your request. Initial research indicates that ZM223 is a weight indicator used in industrial applications and not a chemotherapy agent[1][2][3][4][5].
However, the search results did yield information on Radium-223 , an alpha-emitting radiopharmaceutical, which is used in combination with other chemotherapy agents for the treatment of cancer, particularly in patients with bone metastases. It is highly probable that the intended subject of your query is Radium-223.
Therefore, the following application notes and protocols are based on the available data for Radium-223 in combination with other chemotherapy agents .
Introduction
Radium-223 dichloride (Radium-223) is a targeted alpha therapy that selectively binds to areas of increased bone turnover in bone metastases. It mimics calcium and is incorporated into the bone matrix, where its high-energy, short-range alpha particles induce double-strand DNA breaks in adjacent tumor cells, leading to a potent cytotoxic effect. This targeted mechanism of action makes Radium-223 a valuable agent for combination therapy, as it offers a distinct anti-tumor effect with a manageable safety profile. Combining Radium-223 with systemic chemotherapies, such as taxanes, aims to dually target the bone microenvironment and the tumor cells, potentially leading to synergistic effects and improved patient outcomes.
Mechanism of Action and Rationale for Combination Therapy
Radium-223's primary mechanism is the emission of alpha particles, which cause localized, high-linear energy transfer radiation, resulting in difficult-to-repair DNA double-strand breaks in cancer cells within the bone. Preclinical models suggest a dual action: direct cytotoxic effects on tumor cells and effects on the bone microenvironment, including the destruction of osteoclasts and normalization of bone turnover[6].
The rationale for combining Radium-223 with chemotherapy agents like taxanes (e.g., docetaxel (B913), paclitaxel) is based on their potentially synergistic mechanisms. While Radium-223 targets bone metastases, taxanes have broad cytotoxic activity against rapidly dividing cancer cells. This dual-front attack may lead to enhanced tumor cell killing and delayed progression of the disease.
Signaling Pathway of Radium-223 and Chemotherapy
Caption: Radium-223 and chemotherapy signaling pathways.
Quantitative Data Summary
The following tables summarize key data from clinical studies evaluating Radium-223 in combination with chemotherapy agents.
Table 1: Efficacy of Radium-223 Combination Therapy
| Combination | Phase | Cancer Type | Key Efficacy Endpoints | Result | Citation |
| Radium-223 + Docetaxel | I/IIa | mCRPC | Time to PSA Progression | 6.6 months (combo) vs. 4.8 months (docetaxel alone) | [7] |
| Time to Alkaline Phosphatase Progression | 9 months (combo) vs. 7 months (docetaxel alone) | [7] | |||
| Radium-223 + Paclitaxel (B517696) | Ib | Cancer patients with bone metastases | To be determined | A separate publication is under preparation to report on potential additive or synergistic effects. | [6] |
| Radium-223 + Abiraterone | III | mCRPC | Symptomatic Skeletal Event-Free Survival | Study ongoing, final data for primary outcome expected. | [8] |
mCRPC: metastatic Castration-Resistant Prostate Cancer
Table 2: Safety and Tolerability of Radium-223 Combination Therapy
| Combination | Phase | Key Adverse Events (Grade 3/4) | Rate | Citation |
| Radium-223 + Docetaxel | I/IIa | Febrile Neutropenia | 0% (combo) vs. 15% (docetaxel alone) | [7] |
| Radium-223 + Paclitaxel | Ib | Neutropenia | Increased rates observed in the combination arm. | [6] |
| Thrombocytopenia | Rates did not appear to be impacted. | [6] |
Experimental Protocols
Protocol 1: Phase I/IIa Study of Radium-223 in Combination with Docetaxel in mCRPC
This protocol is based on the study by Saad et al. (NCT01106352)[7].
1. Patient Population:
-
Metastatic castration-resistant prostate cancer with bone-predominant disease.
2. Study Design:
-
Phase 1 (Dose Escalation): To determine the recommended phase 2 dose (RP2D) of the combination.
-
Phase 2a (Randomized): Patients were randomized (2:1) to receive either the Radium-223 and docetaxel combination at the RP2D or docetaxel alone.
3. Treatment Regimen:
-
Combination Arm (RP2D):
-
Radium-223: 55 kBq/kg intravenously every 6 weeks for 5 doses.
-
Docetaxel: 60 mg/m² intravenously every 3 weeks for 10 doses.
-
-
Monotherapy Arm:
-
Docetaxel: 75 mg/m² intravenously every 3 weeks.
-
4. Assessments:
-
Safety: Monitored for treatment-emergent adverse events (AEs), with a focus on hematologic toxicity (e.g., febrile neutropenia).
-
Efficacy:
-
Prostate-Specific Antigen (PSA) levels were monitored to determine time to PSA progression.
-
Alkaline phosphatase (ALP) levels were monitored as a biomarker of bone metabolism.
-
Imaging of bone lesions.
-
Experimental Workflow for Combination Therapy Evaluation
Caption: General workflow for evaluating drug combinations.
Protocol 2: Phase Ib Study of Radium-223 in Combination with Paclitaxel
This protocol is based on the study design for evaluating the safety of Radium-223 with weekly paclitaxel in cancer patients with bone metastases[6].
1. Patient Population:
-
Cancer patients with bone metastases.
2. Study Design:
-
Open-label, multicenter, nonrandomized Phase Ib study.
3. Treatment Regimen:
-
Radium-223: Administered in combination with weekly paclitaxel. The specific dosing for this study was a median of 5.5 injections of Radium-223.
-
Paclitaxel: Administered weekly, with a median of 6 cycles received by patients.
4. Assessments:
-
Primary Endpoint: Safety and tolerability of the combination, with a particular focus on myelosuppression (neutropenia, thrombocytopenia).
-
Secondary Endpoints: While not detailed in the provided abstract, these would typically include preliminary efficacy measures such as pain response, changes in bone biomarkers, and radiographic response.
The combination of Radium-223 with taxane-based chemotherapy, such as docetaxel and paclitaxel, is a promising strategy for patients with bone-metastatic cancers. The available data suggests that these combinations can be administered safely with manageable toxicity profiles, and early efficacy signals are encouraging. Ongoing and future clinical trials will be crucial to fully elucidate the synergistic potential and define the optimal use of these combination therapies in clinical practice. Researchers and drug development professionals should focus on well-designed studies to further explore optimal dosing, sequencing, and patient selection for these combination regimens.
References
- 1. weighingnews.com [weighingnews.com]
- 2. manuals.plus [manuals.plus]
- 3. michelli.com [michelli.com]
- 4. averyweigh-tronix.com [averyweigh-tronix.com]
- 5. rockproducts.com [rockproducts.com]
- 6. Radium-223 in combination with paclitaxel in cancer patients with bone metastases: safety results from an open-label, multicenter phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radium-223 in combination with docetaxel in patients with castration-resistant prostate cancer and bone metastases: a phase 1 dose escalation/randomised phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
Application Notes and Protocols: Utilizing Lentiviral Transduction for Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug resistance is a primary factor in the failure of many cancer therapies. Understanding the molecular mechanisms that drive resistance is crucial for the development of more effective and durable treatments. Lentiviral vectors are a powerful tool in this endeavor, enabling the stable introduction of genetic material into a wide range of cell types to model and investigate the underpinnings of drug resistance.[1] By overexpressing specific genes or introducing short hairpin RNAs (shRNAs) to silence them, researchers can create cell line models that mimic clinical drug resistance.[1] This allows for the detailed study of resistance pathways and the preclinical evaluation of novel therapeutic strategies designed to overcome them.
These application notes provide a comprehensive overview and detailed protocols for employing lentiviral transduction to establish and characterize drug-resistant cell lines, assess resistance phenotypes, and analyze key signaling pathways implicated in the process.
Data Presentation
Effective data management is critical for the comparison of experimental outcomes. All quantitative data from drug sensitivity and resistance studies should be meticulously organized.
Table 1: Summary of IC50 Values for Drug-Resistant and Parental Cell Lines
| Cell Line | Transduced Gene/shRNA | Drug Investigated | IC50 (µM) - Parental | IC50 (µM) - Resistant | Fold Resistance |
| MCF-7 | Gene X Overexpression | Tamoxifen | 0.1 | 2.5 | 25 |
| A549 | shRNA against Gene Y | Cisplatin | 5.2 | 20.8 | 4 |
| HCT116 | Gene Z Overexpression | 5-Fluorouracil | 1.5 | 15.0 | 10 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Lentivirus Production in HEK293T Cells
This protocol outlines the generation of high-titer lentiviral particles using a second-generation packaging system.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid (containing the gene of interest or shRNA)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)[2][3]
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm syringe filters
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so they reach 80-90% confluency on the day of transfection.[2]
-
Transfection Complex Preparation:
-
In a sterile tube, mix the transfer plasmid, packaging plasmid, and envelope plasmid in a 4:3:1 ratio in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20 minutes.[2]
-
-
Transfection: Add the transfection complex dropwise to the HEK293T cells.
-
Incubation and Media Change: Incubate the cells at 37°C. After 18 hours, carefully replace the medium with fresh, pre-warmed DMEM containing 10% FBS.[2][4]
-
Virus Harvest: Harvest the lentivirus-containing supernatant at 48 and 72 hours post-transfection.[5] The supernatant can be pooled.
-
Virus Filtration and Storage: Centrifuge the supernatant to pellet cell debris, and then filter it through a 0.45 µm filter.[5] Aliquot the viral supernatant and store it at -80°C. Avoid repeated freeze-thaw cycles.[2]
Protocol 2: Lentiviral Transduction of Target Cells
This protocol describes the infection of a target cell line to generate a stable cell line with the desired genetic modification.
Materials:
-
Target cells (e.g., a cancer cell line)
-
Lentiviral particles
-
Polybrene (8 mg/mL stock)
-
Complete growth medium
-
Selection antibiotic (e.g., puromycin)
Procedure:
-
Cell Seeding: Seed target cells in a 6-well plate so they are 30-50% confluent on the day of transduction.[6][7]
-
Transduction:
-
Thaw the lentiviral aliquot on ice.[6]
-
Prepare the transduction medium by adding polybrene to the complete growth medium to a final concentration of 4-8 µg/mL.[6][8]
-
Remove the old medium from the cells and add the transduction medium containing the desired amount of lentivirus (determined by the multiplicity of infection, MOI).
-
-
Incubation: Incubate the cells with the virus for 24-48 hours at 37°C.[9]
-
Selection: Replace the virus-containing medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin (B1679871) at a pre-determined optimal concentration).[8][10]
-
Stable Cell Line Expansion: Continue to culture the cells in the presence of the selection antibiotic, changing the medium every 2-3 days, until a resistant population of cells emerges.[10] Expand this stable cell line for further experiments.
Protocol 3: Assessment of Drug Resistance (IC50 Determination)
This protocol details a common method for quantifying the level of drug resistance by determining the half-maximal inhibitory concentration (IC50).
Materials:
-
Parental and drug-resistant cell lines
-
96-well plates
-
Drug of interest
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed both parental and resistant cells into 96-well plates at an optimized density and allow them to adhere overnight.[11]
-
Drug Treatment: The next day, treat the cells with a serial dilution of the drug of interest. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period that allows for at least two cell divisions (typically 48-72 hours).[11]
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control and plot the cell viability against the drug concentration. Use a non-linear regression analysis to determine the IC50 value for each cell line.
Visualization of Workflows and Pathways
Diagrams created using the DOT language provide clear visual representations of complex processes.
References
- 1. benchchem.com [benchchem.com]
- 2. mdanderson.org [mdanderson.org]
- 3. Process for an efficient lentiviral cell transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. addgene.org [addgene.org]
- 5. genecopoeia.com [genecopoeia.com]
- 6. origene.com [origene.com]
- 7. youtube.com [youtube.com]
- 8. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 9. addgene.org [addgene.org]
- 10. Lentivirus Transduction Protocol - Creative Biogene [creative-biogene.com]
- 11. sorger.med.harvard.edu [sorger.med.harvard.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Unexpected Results in Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common issue of a compound not exhibiting its expected cytotoxic effects during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My compound, ZM223, is not showing the expected cytotoxicity. What could be the reason?
A: Initial database searches suggest that "this compound" may refer to a weight indicator used in industrial applications rather than a known cytotoxic compound. It is possible there may be a misidentification or typographical error in the compound name. We recommend verifying the compound's identity and intended biological activity.
If you are working with a compound that is expected to be cytotoxic and are not observing the desired effects, this guide provides a comprehensive troubleshooting framework to identify potential experimental issues.
Q2: I've confirmed my compound identity, but the cytotoxicity is still lower than expected. What are the common experimental factors to check?
A: Several factors can lead to lower-than-expected cytotoxicity. These can be broadly categorized into issues with the compound itself, the cell culture, or the assay protocol. This guide will walk you through troubleshooting each of these areas.
Q3: How can I be sure my compound is stable and soluble in my cell culture medium?
A: Compound stability and solubility are critical for accurate results. It is advisable to perform stability studies by incubating the compound in the culture medium at 37°C for the duration of your experiment and analyzing its integrity using methods like HPLC or LC-MS.[1][2] Poor solubility can often be addressed by using a suitable solvent like DMSO, ensuring the final concentration remains non-toxic to the cells (typically below 0.5% v/v).[3]
Troubleshooting Guide: this compound Not Showing Expected Cytotoxicity
This guide is designed to help you systematically troubleshoot experiments where a test compound does not produce the anticipated level of cell death.
Section 1: Compound-Related Issues
| Potential Issue | Possible Cause | Recommended Solution |
| Compound Identity | The compound name "this compound" may be incorrect. | Verify the compound's name, CAS number, and source. Literature searches for "this compound" primarily yield results for a weight indicator. It is possible the intended compound is different (e.g., a known cytotoxic agent or a research molecule with a similar designation). |
| Compound Purity & Integrity | The compound may have degraded due to improper storage or handling. | Ensure the compound has been stored at the recommended temperature and protected from light if necessary. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Solubility | The compound is not fully dissolved in the culture medium, leading to a lower effective concentration. | Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO).[3] Perform serial dilutions and visually inspect for any precipitation under a microscope.[3] Gentle warming or sonication of the media after adding the compound stock can aid dissolution. |
| Stability | The compound degrades in the culture medium over the incubation period. | The stability of a compound can be affected by media components, pH, and temperature.[1][4] Consider performing a time-course experiment to assess compound stability in your specific culture medium.[2] If unstable, you may need to replenish the compound by changing the medium at regular intervals.[1] |
Section 2: Cell Culture-Related Issues
| Potential Issue | Possible Cause | Recommended Solution |
| Cell Health & Viability | Cells may be unhealthy, leading to inconsistent responses. | Regularly check cells for signs of stress or contamination. Ensure you are using cells within a consistent and low passage number range. |
| Cell Density | The number of cells seeded can significantly impact the outcome of a cytotoxicity assay. | Optimize cell seeding density. Too high a density can lead to nutrient depletion and contact inhibition, while too low a density can result in poor growth.[1][5] |
| Cell Line Resistance | The chosen cell line may be inherently resistant to the compound's mechanism of action. | If possible, test the compound on a panel of different cell lines, including one that is known to be sensitive to similar compounds. |
| Serum Interaction | Components in the serum (e.g., proteins) may bind to and sequester the compound, reducing its bioavailability. | Consider reducing the serum concentration or using serum-free media for the experiment, if appropriate for your cell line.[1] |
Section 3: Assay Protocol-Related Issues
| Potential Issue | Possible Cause | Recommended Solution |
| Incorrect Assay Choice | The selected cytotoxicity assay may not be suitable for the compound's mechanism of action. | Different assays measure different endpoints (e.g., metabolic activity, membrane integrity, apoptosis). Ensure your assay aligns with the expected cellular effects of your compound. |
| Sub-optimal Incubation Time | The duration of compound exposure may be too short to induce a cytotoxic response. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for your compound and cell line.[6] |
| Pipetting Errors | Inaccurate pipetting can lead to high variability between replicate wells. | Ensure proper mixing of cell suspensions and compound dilutions. Use calibrated pipettes and handle cell suspensions gently to avoid shear stress.[5] |
| Reagent Issues | Assay reagents may be expired or improperly prepared. | Always use fresh reagents and prepare them according to the manufacturer's instructions.[6] |
| High Background Signal | High background absorbance or fluorescence can mask the true cytotoxic effect. | Include proper controls, such as "medium only" and "compound in medium without cells," to correct for background signals.[3][5] |
Experimental Protocols & Visualizations
General Cytotoxicity Assay Workflow
A typical workflow for assessing cytotoxicity involves cell seeding, compound treatment, and subsequent measurement of cell viability.
Caption: A generalized workflow for a typical in vitro cytotoxicity assay.
Troubleshooting Logic for Unexpectedly Low Cytotoxicity
This diagram outlines a logical approach to diagnosing the root cause of low cytotoxic response.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing ZM223 Concentration for Cancer Cell Inhibition
Disclaimer: The compound "ZM223" is a hypothetical agent used for the purpose of this guide. The experimental protocols, troubleshooting advice, and data presented are based on established methodologies for characterizing novel anti-cancer compounds.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal concentration of the hypothetical anti-cancer compound this compound for inhibiting cancer cell growth. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common challenges encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the effective concentration of this compound?
A1: The initial step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your cancer cell line of interest. This is typically achieved using a cell viability or cytotoxicity assay, such as the MTT or MTS assay.[1][2][3][4] A wide range of this compound concentrations should be tested to identify the concentration that reduces cell viability by 50%.
Q2: What are the expected cellular effects of this compound?
A2: Based on its hypothetical design as an anti-cancer agent, this compound is expected to induce cell death, inhibit proliferation, or cause cell cycle arrest. To elucidate the specific mechanism, it is recommended to perform apoptosis assays (e.g., Annexin V/Propidium Iodide staining) and cell cycle analysis.[5][6][7][8][9][10]
Q3: What controls should be included in my experiments?
A3: It is crucial to include the following controls in your experiments:
-
Untreated Control: Cells cultured in media without this compound to represent baseline cell health and proliferation.
-
Vehicle Control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO) at the same final concentration as in the experimental wells. This control is essential to ensure that the solvent itself does not affect cell viability.
-
Positive Control: A known cytotoxic drug to confirm that the assay is working correctly.
Q4: How long should I treat the cells with this compound?
A4: The treatment duration can vary depending on the cell line and the expected mechanism of action of this compound. A common starting point is to treat cells for 24, 48, and 72 hours to observe both early and late responses to the compound.
Experimental Protocols & Data Presentation
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2] Viable cells with active metabolism convert the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.[1]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture media.
-
Remove the old media from the wells and add 100 µL of the this compound dilutions. Include untreated and vehicle controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1][2]
-
Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
The results of the MTT assay can be used to calculate the IC50 value of this compound.
| This compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Untreated) | 1.25 | 100 |
| 0 (Vehicle) | 1.24 | 99.2 |
| 1 | 1.10 | 88.0 |
| 5 | 0.85 | 68.0 |
| 10 | 0.62 | 49.6 |
| 25 | 0.30 | 24.0 |
| 50 | 0.15 | 12.0 |
| 100 | 0.08 | 6.4 |
Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[5][7] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V.[7] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, which is characteristic of late apoptotic and necrotic cells.[5][7]
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for the chosen duration.
-
Harvest the cells, including any floating cells in the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation:
The data from the flow cytometry analysis can be quantified to show the percentage of cells in each quadrant.
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Untreated | 95.2 | 2.1 | 1.5 | 1.2 |
| Vehicle | 94.8 | 2.5 | 1.6 | 1.1 |
| This compound (IC50) | 45.3 | 35.8 | 15.2 | 3.7 |
| This compound (2x IC50) | 15.7 | 48.2 | 30.1 | 6.0 |
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[6][9][10] It is based on the quantitative staining of cellular DNA with Propidium Iodide.[9][10]
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing Propidium Iodide and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Data Presentation:
The cell cycle distribution is presented as the percentage of cells in each phase.
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |
| Untreated | 60.5 | 25.2 | 14.3 | 1.8 |
| Vehicle | 59.8 | 26.1 | 14.1 | 2.0 |
| This compound (IC50) | 40.2 | 15.3 | 44.5 | 10.1 |
| This compound (2x IC50) | 25.1 | 10.2 | 64.7 | 25.5 |
Troubleshooting Guides
Cell Viability Assay (MTT)
Q: My IC50 value for this compound is not consistent between experiments. A:
-
Cell Seeding Density: Ensure that the cell seeding density is consistent across all experiments. Over-confluent or sparse cultures can respond differently to treatment.
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment. Ensure the MTT and solubilization solutions are properly stored and not expired.
Q: The absorbance values in my untreated control wells are very low. A:
-
Low Cell Number: The initial number of seeded cells may be too low. Optimize the seeding density for your cell line.
-
Poor Cell Health: The cells may be unhealthy. Check for signs of contamination and ensure proper cell culture techniques are being followed.[11][12][13][14]
Apoptosis & Cell Cycle Assays
Q: I am observing a high percentage of necrotic cells in my untreated control. A:
-
Harsh Cell Handling: Over-trypsinization or excessive centrifugation can damage cell membranes. Handle cells gently throughout the protocol.
-
Sub-optimal Culture Conditions: Ensure the cells are healthy and growing in optimal conditions before starting the experiment.
Q: My cell cycle analysis shows a lot of debris and cell clumps. A:
-
Improper Fixation: Add cold ethanol slowly while vortexing to prevent cell clumping.
-
Cell Clumps: Pass the cell suspension through a cell strainer or nylon mesh before analysis to remove clumps.[15]
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. broadpharm.com [broadpharm.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. scispace.com [scispace.com]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. promocell.com [promocell.com]
- 13. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
ZM223 Technical Support Center: Troubleshooting Degradation and Stability
Welcome to the technical support center for ZM223, a potent, orally active, non-covalent NEDD8 activating enzyme (NAE) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common questions and concerns regarding the stability and handling of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice for dissolving many small molecule inhibitors, including this compound. For aqueous buffers, the hydrochloride salt of this compound is recommended as it generally offers enhanced water solubility and stability compared to the freebase form.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound (or its hydrochloride salt) in high-purity, anhydrous DMSO to the desired concentration (e.g., 10 mM). Gently vortex or sonicate at room temperature to ensure the compound is fully dissolved. For aqueous working solutions, further dilute the DMSO stock solution in your pre-warmed (37°C) biological buffer or cell culture medium immediately before use. It is crucial to minimize the final DMSO concentration in your experimental setup (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q3: What are the recommended storage conditions for this compound solutions?
A3: Proper storage is critical to maintaining the integrity of this compound. Based on available supplier data, the following storage conditions are recommended for this compound hydrochloride stock solutions in DMSO:
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
To minimize degradation from freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes before freezing. Protect solutions from light.
Q4: I am observing a loss of activity with my this compound solution. What could be the cause?
A4: A loss of activity can be attributed to several factors:
-
Improper Storage: Storing the solution at room temperature for extended periods or subjecting it to multiple freeze-thaw cycles can lead to degradation.
-
Solution Age: Use freshly prepared working solutions. Aqueous solutions, in particular, may have limited stability and should ideally be made on the day of the experiment.
-
Solvent Quality: The purity and water content of the solvent (e.g., DMSO) can impact the stability of the dissolved compound. Use anhydrous, high-purity solvents.
-
Contamination: Microbial or chemical contamination of the stock or working solution can interfere with the experiment and degrade the compound.
Troubleshooting Guides
Issue 1: Precipitate Formation in Aqueous Solution
Problem: After diluting my DMSO stock solution of this compound into an aqueous buffer or cell culture medium, I observe a precipitate.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Poor Solubility | The aqueous solubility of this compound may have been exceeded. Try lowering the final concentration of this compound in the aqueous medium. Using the hydrochloride salt form of this compound may improve aqueous solubility. |
| Temperature Shock | Diluting a cold DMSO stock directly into a significantly warmer or colder aqueous solution can sometimes cause precipitation. Allow the DMSO stock to equilibrate to room temperature before dilution. Ensure the aqueous medium is also at a stable temperature (e.g., 37°C for cell culture). |
| pH of the Buffer | The pH of the aqueous buffer can influence the solubility of the compound. Ensure the pH of your buffer is within the optimal range for your experiment and for this compound solubility. |
| High Final DMSO Concentration | While DMSO aids initial dissolution, a high final concentration in the aqueous solution can sometimes lead to precipitation of the compound. Keep the final DMSO concentration as low as possible (ideally ≤ 0.1%). |
Issue 2: Inconsistent Experimental Results
Problem: I am observing significant variability in the efficacy of this compound between experiments.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Degradation of Stock Solution | The stock solution may have degraded due to improper storage or age. Prepare a fresh stock solution from solid this compound and compare its performance to the old stock. |
| Instability in Working Solution | This compound may not be stable in your specific aqueous buffer or cell culture medium over the duration of the experiment. Prepare the working solution immediately before adding it to your assay. |
| Inaccurate Pipetting | Small molecule inhibitors are potent, and small variations in volume can lead to large differences in final concentration. Ensure your pipettes are calibrated and use appropriate pipetting techniques. |
| Variability in Experimental Conditions | Ensure all other experimental parameters (cell density, incubation time, etc.) are consistent between experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound (or this compound hydrochloride) solid
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Target aqueous buffer or cell culture medium
-
-
Stock Solution Preparation (10 mM): a. Allow the vial of solid this compound to equilibrate to room temperature before opening. b. Weigh the required amount of this compound. c. Add the appropriate volume of DMSO to achieve a 10 mM concentration. d. Vortex gently until the solid is completely dissolved. e. Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. f. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Working Solution Preparation: a. Thaw a single-use aliquot of the this compound stock solution at room temperature. b. Pre-warm your target aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C). c. Perform a serial dilution of the DMSO stock solution into the pre-warmed aqueous medium to achieve the final desired concentration. Ensure the final DMSO concentration is below 0.1%. d. Use the working solution immediately.
Visual Guides
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Decision tree for troubleshooting precipitate formation.
Caption: Simplified signaling pathway showing this compound inhibition of NAE.
Troubleshooting ZM223 insolubility in cell media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for ZM223, a hypothetical small molecule inhibitor that exhibits insolubility in cell media. The following information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: this compound powder is not dissolving in my solvent. What should I do?
A1: Most small molecule inhibitors, including our hypothetical this compound, are soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] For initial solubilization, use fresh, anhydrous, sterile DMSO.[1][3] If dissolution is slow, gentle warming (not exceeding 50°C) and vortexing or sonication can aid the process.[2][3] Always refer to the product datasheet for any specific solvent recommendations.
Q2: My this compound stock solution in DMSO precipitates when I dilute it in my cell culture medium. How can I prevent this?
A2: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous solution like cell culture medium.[1][2] To prevent precipitation, it is recommended to perform a stepwise dilution.[3] Instead of adding the concentrated DMSO stock directly to the full volume of media, first, create an intermediate dilution of the stock in pre-warmed (37°C) cell culture medium while gently vortexing.[4] Then, add this intermediate dilution to the final volume of media.[4] Additionally, ensure the final concentration of DMSO in your cell culture is low, typically below 0.5%, to avoid solvent toxicity to your cells.[5][6][7]
Q3: What is the maximum recommended concentration of DMSO for my cell culture experiments?
A3: The tolerance to DMSO can vary significantly between cell lines.[6] As a general guideline, a final DMSO concentration of less than 0.1% is considered safe for most cell lines, while many robust cell lines can tolerate up to 0.5%.[6][7] It is crucial to perform a vehicle control experiment with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.[5][6]
Q4: I observed precipitation in my cell culture plate after adding this compound. What could be the cause?
A4: Precipitation in the cell culture plate can occur for several reasons. The concentration of this compound may have exceeded its solubility limit in the aqueous environment of the cell culture medium.[4] Another possibility is that components in the media, such as proteins in fetal bovine serum (FBS), can interact with the compound and reduce its solubility.[8] Evaporation of media during long-term cultures can also increase the concentration of all components, potentially leading to precipitation.[4]
Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A5: You can perform a solubility test by preparing a serial dilution of your this compound DMSO stock and adding it to your complete cell culture medium in a 96-well plate.[4] After incubation at 37°C, you can visually inspect for precipitation or measure the absorbance at 600 nm.[4] The highest concentration that remains clear is your maximum working soluble concentration under those specific conditions.[4]
Troubleshooting Guide
Issue: this compound Precipitation During Working Solution Preparation
This guide provides a systematic approach to troubleshooting the precipitation of this compound when preparing working solutions in cell culture media.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to a working concentration in cell culture medium.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO[1]
-
Sterile microcentrifuge tubes
-
Sterile, complete cell culture medium (e.g., DMEM with 10% FBS)
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Ultrasonic bath (optional)
Procedure:
-
Stock Solution Preparation (10 mM in DMSO):
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound based on its molecular weight.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 50°C) or brief sonication can be used to aid dissolution.[2][3]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5]
-
-
Working Solution Preparation (e.g., 10 µM in Cell Culture Medium):
-
Pre-warm the complete cell culture medium to 37°C.[4]
-
Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in the pre-warmed medium. For example, add 2 µL of the 10 mM stock to 198 µL of medium to get a 100 µM intermediate solution. Mix gently by pipetting.
-
Final Dilution: Add the required volume of the intermediate dilution to the final volume of pre-warmed cell culture medium. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of medium to obtain a final concentration of 10 µM.
-
Mix gently by inverting the tube or pipetting up and down.
-
Visually inspect the final working solution for any signs of precipitation.[2]
-
Use the working solution immediately. Do not store aqueous working solutions.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound
This protocol provides a method to determine the kinetic solubility of this compound in a specific cell culture medium.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Complete cell culture medium
-
96-well clear flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a 2-fold serial dilution of the this compound stock solution in DMSO.
-
In a 96-well plate, add 198 µL of your complete cell culture medium to each well.
-
Add 2 µL of each DMSO dilution of this compound to the corresponding wells. This will create a range of final compound concentrations with a final DMSO concentration of 1%.
-
Include a vehicle control with 2 µL of DMSO only.
-
Incubate the plate at 37°C and 5% CO₂ for a duration relevant to your experiment (e.g., 2 hours).
-
Visually inspect the plate for any signs of precipitation.
-
For a quantitative assessment, read the absorbance of the plate at 600 nm. An increase in absorbance indicates precipitation.[4]
-
The highest concentration that remains clear and shows no increase in absorbance is the maximum working soluble concentration under those conditions.[4]
Data Presentation
Table 1: Solubility of a Hypothetical Small Molecule Inhibitor (SMI) in Common Solvents
| Solvent | Concentration | Comments |
| DMSO | ≥ 20 mM | Use fresh, anhydrous DMSO. Sonication or gentle warming can assist dissolution.[2][3] |
| Ethanol | ~5 mM | May be less effective for highly hydrophobic compounds. |
| Cell Culture Media | Low µM range | Highly dependent on media composition (e.g., serum content). Prepare fresh from a DMSO stock.[4] |
| PBS (pH 7.4) | Very low/Insoluble | Not recommended for initial solubilization of hydrophobic compounds. |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Final DMSO Concentration | General Effect on Cells | Recommendation |
| < 0.1% | Generally considered safe for most cell lines, including sensitive primary cells.[6][7] | Ideal for most experiments. |
| 0.1% - 0.5% | Tolerated by many robust cell lines.[6][7] | A common working range, but a vehicle control is essential.[5] |
| > 0.5% | Can be cytotoxic to some cells and may induce off-target effects.[6] | Use with caution and only after thorough validation with your specific cell line. |
Signaling Pathway
While "this compound" is a hypothetical inhibitor, many small molecule inhibitors target key signaling pathways involved in cell growth, proliferation, and survival. The diagram below illustrates a generic signaling pathway that is often a target for such inhibitors.
Caption: Hypothetical inhibition of a signaling pathway by this compound.
References
Technical Support Center: Overcoming Radium-223 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding resistance to Radium-223 in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is Radium-223 and what is its primary mechanism of action?
Radium-223 dichloride (Radium-223) is a targeted alpha-emitting radiopharmaceutical. As a calcium-mimetic, it preferentially localizes to areas of increased bone turnover, such as bone metastases.[1] Its therapeutic effect stems from the emission of high-energy alpha particles with a short range, which induce complex, difficult-to-repair DNA double-strand breaks in the target cells and the surrounding microenvironment.[1][2][3] This targeted radiation disrupts tumor cell proliferation and can also affect the bone microenvironment, including osteoblasts and osteoclasts, thereby interrupting the "vicious cycle" of bone metastasis.[2]
Q2: In which cancer types is Radium-223 typically used, and when is resistance observed?
Radium-223 is primarily approved for the treatment of patients with castration-resistant prostate cancer (CRPC) with symptomatic bone metastases and no known visceral metastatic disease.[1][3] Resistance to Radium-223 can manifest as a lack of clinical response, evidenced by continued disease progression (e.g., new bone lesions, rising PSA levels, or worsening symptoms) despite treatment.
Q3: What are the known or suspected mechanisms of resistance to Radium-223?
While the precise mechanisms of resistance to Radium-223 are still under investigation, several factors are thought to contribute:
-
Altered Bone Microenvironment: Changes in the bone metastatic niche that reduce the uptake of Radium-223 into the bone matrix can limit its efficacy.
-
Enhanced DNA Damage Repair (DDR) Pathways: Upregulation of cellular pathways that repair DNA double-strand breaks can counteract the cytotoxic effects of the alpha radiation emitted by Radium-223.
-
Tumor Heterogeneity: The presence of tumor cell clones that are inherently more resistant to radiation-induced cell death.
-
Changes in Tumor Vasculature: Altered blood flow to the metastatic sites could potentially limit the delivery of Radium-223.
Troubleshooting Guide: Addressing Radium-223 Resistance in Preclinical Models
This guide provides experimental strategies for investigating and potentially overcoming Radium-223 resistance in a laboratory setting.
Problem 1: Reduced Efficacy of Radium-223 in an in vitro or in vivo model.
Possible Cause 1: Upregulation of DNA Damage Repair (DDR) Pathways.
Troubleshooting/Experimental Strategy:
-
Assess DDR Protein Levels: Perform Western blotting or immunohistochemistry (IHC) to analyze the expression levels of key DDR proteins (e.g., ATM, ATR, DNA-PK, PARP) in Radium-223-resistant versus sensitive cancer cell lines.
-
Combination Therapy with DDR Inhibitors: Investigate the synergistic effects of combining Radium-223 with inhibitors of key DDR proteins. For example, PARP inhibitors have been explored in combination with Radium-223.
Experimental Workflow for Combination Therapy Analysis
References
- 1. Radium 223 dichloride for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radium-223 mechanism of action: implications for use in treatment combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radium-223 mechanism of action: implications for use in treatment combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing ZM223 Toxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of the hypothetical small molecule inhibitor, ZM223, in normal cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound-induced toxicity in normal cells?
A1: Toxicity induced by this compound in normal cells can stem from several factors:
-
Off-target effects: this compound may bind to cellular targets other than its intended therapeutic target, leading to unintended biological consequences and toxicity.[1][2][3]
-
High concentrations: Using this compound at concentrations significantly above its half-maximal inhibitory concentration (IC50) for the intended target can lead to non-specific effects and cell death.[2]
-
Prolonged exposure: Continuous and extended exposure of normal cells to this compound can disrupt essential cellular processes, leading to cumulative toxicity.[2]
-
Solvent toxicity: The solvent used to dissolve this compound, commonly dimethyl sulfoxide (B87167) (DMSO), can be toxic to cells at higher concentrations (typically >0.1-0.5%).[2][4]
-
Metabolite toxicity: The metabolic breakdown of this compound by cells can sometimes produce toxic byproducts.[2]
-
On-target toxicity in normal cells: The intended target of this compound may also play a crucial role in the survival and function of normal cells.
Q2: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A2: The optimal and non-toxic concentration of this compound should be empirically determined for each cell line and experimental setup. A dose-response experiment is crucial to identify a concentration that is effective on the target cells while minimizing toxicity in normal cells.[5] It is recommended to test a wide range of concentrations to determine the lowest effective dose.[3]
Q3: What are the initial signs of this compound-induced toxicity in my cell culture?
A3: Signs of this compound-induced toxicity can include:
-
A significant decrease in cell viability and proliferation compared to vehicle-treated control cells.[5]
-
Observable changes in cell morphology, such as cells appearing rounded, shrunken, or detaching from the culture surface.[5]
-
An increase in apoptosis (programmed cell death), which can be confirmed with assays like Annexin V staining or caspase activity assays.[5]
Q4: How should I prepare and store this compound to maintain its stability and minimize degradation?
A4: Proper handling and storage are critical. This compound should be dissolved in a high-purity solvent like DMSO to create a stock solution.[5] This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light if the compound is light-sensitive.[2][5] For experiments, always prepare fresh dilutions from the stock solution.[2]
Troubleshooting Guides
Issue 1: High Levels of Cytotoxicity Observed in Normal Cells at Effective Concentrations
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[3] 2. Test inhibitors with different chemical scaffolds that target the same protein to see if cytotoxicity persists.[3] | 1. Identification of off-target kinases responsible for toxicity. 2. Determination if the toxicity is on-target or off-target. |
| Inappropriate dosage | 1. Conduct a thorough dose-response curve to determine the lowest effective concentration.[5] 2. Consider reducing the exposure time of normal cells to this compound.[2] | Reduced cytotoxicity in normal cells while maintaining the desired effect on target cells.[3] |
| Compound solubility issues | 1. Verify the solubility of this compound in your cell culture media. 2. Include a vehicle-only control to ensure the solvent is not the source of toxicity.[3] | Prevention of compound precipitation, which can lead to non-specific toxic effects.[3] |
| Cell line sensitivity | 1. Consider using a less sensitive normal cell line for comparative studies. 2. Modify cell culture conditions, such as replacing glucose with galactose, to make cells behave more like primary cells and potentially less sensitive to toxicity.[6][7] | A more robust experimental system that can better tolerate the treatment. |
Issue 2: Inconsistent or Unexpected Experimental Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use techniques like Western blotting to investigate the activation of known compensatory pathways in response to this compound.[3] 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.[3] | A clearer understanding of the cellular response to this compound, leading to more consistent and interpretable data.[3] |
| Inhibitor instability | 1. Ensure proper storage of this compound stock solutions in single-use aliquots at -20°C or -80°C.[2][5] 2. Always prepare fresh working solutions for each experiment.[2] | Consistent inhibitor activity and reproducible experimental results. |
| Variability in cell culture | 1. Maintain consistency in cell seeding density and ensure cells are in the logarithmic growth phase before treatment.[5] 2. Regularly test for mycoplasma contamination. | Reduced variability between experiments and more reliable data. |
Experimental Protocols
Protocol 1: Dose-Response Assay for Cytotoxicity Assessment
Objective: To determine the concentration range of this compound that is toxic to normal cells.
Methodology:
-
Cell Seeding: a. Culture and harvest normal cells in their logarithmic growth phase. b. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). c. Incubate for 24 hours to allow for cell attachment.[2]
-
Inhibitor Treatment: a. Prepare serial dilutions of this compound in complete culture medium, covering a broad range of concentrations (e.g., 0.01 µM to 100 µM).[2] b. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.[5] c. Replace the medium in the wells with the prepared this compound dilutions or controls.
-
Incubation: a. Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).[5]
-
Viability Assay: a. At the end of the incubation period, assess cell viability using a suitable method, such as an MTT or PrestoBlue assay, following the manufacturer's instructions.
-
Data Analysis: a. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value for toxicity.
Protocol 2: Kinome Profiling for Off-Target Identification
Objective: To identify the off-target kinases of this compound.
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).[3]
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a large panel of human kinases.[3]
-
Binding Assay: The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase in the panel.[3]
-
Data Analysis: Analyze the results to identify kinases that show significant binding to this compound, indicating potential off-target interactions.
Visualizations
Caption: Workflow for troubleshooting and minimizing this compound toxicity.
Caption: On-target vs. potential off-target effects of this compound.
References
Validation & Comparative
Comparative Analysis of Investigational Agents in Colorectal Cancer: Pevonedistat (MLN4924)
An Important Note on the Investigational Agent ZM223:
Comprehensive searches of scientific literature and drug development databases did not yield any information on a compound designated "this compound" for the treatment of colorectal cancer or any other malignancy. The identifier "this compound" is predominantly associated with a commercially available weight indicator. It is possible that this is a misnomer or an internal code not in the public domain.
However, it is worth noting that "miR-223" (microRNA-223) is a distinct biological entity that has been investigated in the context of colorectal cancer. Studies indicate that miR-223 may function as an oncogene in colorectal cancer, with its overexpression correlating with tumor metastasis and poor prognosis.[1][2][3] Elevated levels of miR-223 have been associated with higher clinical stages of the disease.[2][3] Research has shown that reducing miR-223 expression can lead to decreased proliferation, migration, and invasion of colorectal cancer cells.[2][3] Therefore, miR-223 has been suggested as a potential diagnostic and therapeutic target in colorectal cancer.[2][4]
Given the lack of data for a compound named "this compound," this guide will focus exclusively on a detailed analysis of Pevonedistat (MLN4924), a well-documented investigational agent in colorectal cancer.
Pevonedistat (MLN4924): A Novel Approach to Colorectal Cancer Therapy
Pevonedistat (also known as MLN4924 or TAK-924) is a first-in-class, selective inhibitor of the NEDD8-activating enzyme (NAE).[5][6] NAE is a critical component of the neddylation pathway, a post-translational modification process that regulates the activity of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. By inhibiting NAE, Pevonedistat prevents the attachment of NEDD8 to cullins, thereby inactivating CRLs.[7] This leads to the accumulation of various CRL substrate proteins, which in turn triggers multiple anti-cancer cellular responses, including cell cycle arrest, senescence, and apoptosis.[7]
Mechanism of Action
Pevonedistat's primary mechanism of action revolves around the disruption of protein homeostasis through the inhibition of the neddylation pathway. This disruption has several downstream effects that contribute to its anti-tumor activity in colorectal cancer.
-
Induction of Apoptosis: Pevonedistat has been shown to induce apoptosis in colorectal cancer cells through both the intrinsic and extrinsic pathways.[5] The apoptotic response can be mediated by the tumor suppressor protein p53.[5][6] However, Pevonedistat can also induce cell death in a p53-independent manner, which is significant given the high frequency of TP53 mutations in advanced colorectal cancer.[5][6]
-
Cell Cycle Arrest and DNA Damage: By causing the accumulation of CRL substrates, such as the cell cycle inhibitor p27, Pevonedistat can induce cell cycle arrest.[8] Furthermore, the drug can lead to DNA damage, a known effect of NEDD8 pathway inhibition.[7][9]
-
Synergy with Chemotherapy: Pevonedistat has demonstrated synergistic effects when combined with standard-of-care chemotherapies for colorectal cancer, such as the irinotecan (B1672180) metabolite SN38.[5][6] This combination can lead to enhanced tumor shrinkage and extended survival in preclinical models.[10] The mechanism behind this synergy involves the blockade of NEDD8-mediated removal of trapped topoisomerase 1 (TOP1) enzymes by TOP1 inhibitors like irinotecan, leading to the accumulation of DNA-protein complexes and subsequent cancer cell death.[10]
Caption: Mechanism of action of Pevonedistat (MLN4924).
Preclinical Efficacy in Colorectal Cancer
Pevonedistat has shown significant therapeutic potential in various preclinical models of colorectal cancer.
| Model System | Key Findings | Reference |
| Colorectal Cancer Cell Lines (HCT116, LoVo, etc.) | Induces apoptosis and cell cycle arrest. Sensitivity is observed in both p53 wild-type and mutant cell lines. | [5][11] |
| Patient-Derived Xenografts (PDX) | Impairs tumor growth in vivo. | [6] |
| Human Colorectal Tumor Grafts in Mice | When combined with the TOP1 inhibitor irinotecan, leads to significant tumor shrinkage and extended survival compared to single-agent treatment. | [10] |
| BRAF-mutant Colorectal Cancer Models | Shows improved anti-proliferative and pro-apoptotic effects when combined with vemurafenib (B611658) and cetuximab. | [9] |
Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate the efficacy of Pevonedistat in colorectal cancer.
Cell Viability Assay
-
Objective: To determine the effect of Pevonedistat on the proliferation of colorectal cancer cells.
-
Method:
-
Colorectal cancer cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The cells are then treated with increasing concentrations of Pevonedistat or a vehicle control (e.g., DMSO).
-
After a specified incubation period (e.g., 72 hours), a resazurin-based reagent (e.g., CellTiter-Blue) is added to each well.
-
The plates are incubated for an additional 1-4 hours at 37°C.
-
The fluorescence is measured using a microplate reader at an excitation of 560 nm and an emission of 590 nm.
-
The percentage of viable cells is calculated relative to the vehicle-treated control cells.
-
Western Blot Analysis
-
Objective: To assess the effect of Pevonedistat on the expression and neddylation of specific proteins.
-
Method:
-
Colorectal cancer cells are treated with Pevonedistat or a vehicle control for a specified time.
-
The cells are then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with primary antibodies against target proteins (e.g., p53, p21, neddylated Cullin-3, γH2Ax) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of Pevonedistat in a living organism.
-
Method:
-
Human colorectal cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
When tumors reach a palpable size, the mice are randomized into treatment groups (e.g., vehicle control, Pevonedistat alone, chemotherapy alone, Pevonedistat in combination with chemotherapy).
-
Pevonedistat is administered via a clinically relevant route (e.g., intravenous or subcutaneous injection) at a predetermined dose and schedule.
-
Tumor volume is measured regularly using calipers (Volume = (length x width^2)/2).
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).
-
Caption: General experimental workflow for evaluating Pevonedistat.
Signaling Pathways Affected by Pevonedistat in Colorectal Cancer
Pevonedistat impacts several critical signaling pathways involved in the survival and proliferation of colorectal cancer cells.
Caption: Signaling pathways affected by Pevonedistat.
References
- 1. Overexpression of miR-223 correlates with tumor metastasis and poor prognosis in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MicroRNA-223 functions as an oncogene in human colorectal cancer cells. | Semantic Scholar [semanticscholar.org]
- 3. MicroRNA-223 functions as an oncogene in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of MicroRNA-223 and MicroRNA-182 as Novel Biomarkers in Early Detection of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | An Integrative Pan-Cancer Analysis Revealing MLN4924 (Pevonedistat) as a Potential Therapeutic Agent Targeting Skp2 in YAP-Driven Cancers [frontiersin.org]
- 9. Synthetic Lethality Screening Highlights Colorectal Cancer Vulnerability to Concomitant Blockade of NEDD8 and EGFR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug combination provides a one-two punch attack against colorectal cancer | Center for Cancer Research [ccr.cancer.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of ZM223 and Other NEDD8-Activating Enzyme (NAE) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The inhibition of the NEDD8-activating enzyme (NAE) has emerged as a promising strategy in oncology. NAE is the crucial E1 enzyme that initiates the neddylation cascade, a post-translational modification pathway essential for the activity of Cullin-RING E3 ubiquitin ligases (CRLs). Dysregulation of this pathway is implicated in the pathogenesis of various cancers, making NAE an attractive therapeutic target. This guide provides a comparative analysis of the preclinical efficacy of ZM223, a potent, orally active, non-covalent NAE inhibitor, alongside other notable NAE inhibitors: MLN4924 (Pevonedistat), SOMCL-19-133, and TAS4464.
Quantitative Comparison of NAE Inhibitor Efficacy
The following table summarizes the in vitro and cellular potency of this compound and its counterparts. The data highlights the varying potencies and therapeutic windows of these inhibitors across different assays and cell lines.
| Inhibitor | Target | In Vitro IC50 (nM) | Cellular IC50 (nM) | Cell Line(s) | Key Characteristics |
| This compound | NAE | - | 100, 122 | HCT-116, U-2OS | Orally active, non-covalent inhibitor.[1][2] |
| MLN4924 (Pevonedistat) | NAE | 4.7 | Varies (e.g., 31-287) | Various cancer cell lines | First-in-class NAE inhibitor, extensively studied in clinical trials. Forms a covalent adduct with NEDD8. |
| SOMCL-19-133 | NAE | 0.36 | Mean: 201.11 | Broad panel of 28 cancer cell lines | Highly potent and selective, with superior oral bioavailability compared to MLN4924.[3][4] |
| TAS4464 | NAE | 0.955 | Varies (3-64 fold more potent than MLN4924) | Broad panel of cancer cell lines | Highly potent and selective, demonstrates prolonged target inhibition in vivo.[5][6][7] |
Signaling Pathways and Experimental Workflows
To understand the mechanism and evaluation of these inhibitors, the following diagrams illustrate the neddylation pathway and a standard experimental workflow for assessing NAE inhibitor efficacy.
Caption: Neddylation pathway and mechanism of NAE inhibitors.
Caption: Workflow for evaluating NAE inhibitor efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro NAE Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the NAE enzyme.
Protocol:
-
Reagents and Materials: Recombinant human NAE (NAE1/UBA3), NEDD8, UBC12, ATP, reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), and test compounds.
-
Procedure: a. Prepare serial dilutions of the test compound (e.g., this compound) in DMSO. b. In a microplate, combine the NAE enzyme, NEDD8, and UBC12 in the reaction buffer. c. Add the diluted test compound or DMSO (vehicle control) to the respective wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature. d. Initiate the reaction by adding ATP. e. Incubate the reaction mixture at 37°C for a defined time (e.g., 30-60 minutes). f. Stop the reaction by adding SDS-PAGE loading buffer without reducing agent. g. Analyze the formation of the NEDD8-UBC12 conjugate by Western blotting using an anti-NEDD8 or anti-UBC12 antibody.
-
Data Analysis: Quantify the band intensity of the NEDD8-UBC12 conjugate. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting model.
Cullin Neddylation Assay in Cells
Objective: To assess the inhibition of cullin neddylation in a cellular context.
Protocol:
-
Cell Culture and Treatment: a. Culture a cancer cell line (e.g., HCT-116) to logarithmic growth phase. b. Treat the cells with various concentrations of the NAE inhibitor or vehicle control for a specified duration (e.g., 4-24 hours).
-
Cell Lysis and Protein Quantification: a. Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. b. Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST). d. Incubate the membrane with a primary antibody specific for a cullin protein (e.g., anti-CUL1) overnight at 4°C. e. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The neddylated form of the cullin will appear as a higher molecular weight band.
-
Data Analysis: Compare the intensity of the neddylated and un-neddylated cullin bands between treated and control samples to determine the extent of inhibition.
Cell Viability Assay
Objective: To measure the cytotoxic effect of NAE inhibitors on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the NAE inhibitor or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment (using MTT assay as an example): a. Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. b. Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the cellular IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SOMCL-19-133, a novel, selective, and orally available inhibitor of NEDD8-activating enzyme (NAE) for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SOMCL-19-133, a novel, selective, and orally available inhibitor of NEDD8-activating enzyme (NAE) for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solid Form Strategies For Increasing Oral Bioavailability [drugdiscoveryonline.com]
Validating ZM223 as a Specific NAE Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ZM223, a non-covalent inhibitor of the NEDD8-activating enzyme (NAE), with other known NAE inhibitors. The focus is on the experimental validation of its specificity, presenting available data and outlining the requisite methodologies for a comprehensive assessment.
Introduction to NAE Inhibition
The NEDD8-activating enzyme (NAE) is the crucial E1 enzyme that initiates the neddylation cascade, a post-translational modification pathway essential for the activity of Cullin-RING ligases (CRLs). CRLs are the largest family of E3 ubiquitin ligases and play a critical role in protein homeostasis by targeting a vast number of proteins for proteasomal degradation. Dysregulation of the neddylation pathway is implicated in the pathogenesis of various cancers, making NAE a compelling target for therapeutic intervention.
Inhibitors of NAE block the entire neddylation cascade, leading to the accumulation of CRL substrate proteins. This can induce cell cycle arrest, apoptosis, and senescence in cancer cells. This compound has been identified as a potent, orally active, non-covalent inhibitor of NAE. This guide compares this compound with the well-characterized covalent inhibitor MLN4924 (Pevonedistat) and another potent inhibitor, SOMCL-19-133, to provide a framework for its validation and use.
Comparative Performance of NAE Inhibitors
A critical aspect of validating a targeted inhibitor is to determine its specificity for the intended target over other related enzymes. For NAE inhibitors, selectivity is typically assessed against other ubiquitin-like protein (Ubl) activating enzymes, such as the ubiquitin-activating enzyme (UAE) and the SUMO-activating enzyme (SAE).
Table 1: In Vitro Enzymatic Activity of NAE Inhibitors
| Compound | Type | NAE IC₅₀ (nM) | UAE IC₅₀ (nM) | Selectivity (UAE/NAE) |
| This compound | Non-covalent | Data not available | Data not available | Data not available |
| MLN4924 | Covalent | 4 | 1500 | ~375 |
| SOMCL-19-133 | Covalent | 0.36 | 1028 | >2855[1] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A higher selectivity ratio indicates greater specificity for NAE over UAE.
Table 2: Cellular Activity of NAE Inhibitors
| Compound | Cell Line | Cellular IC₅₀ (µM) | Assay Type |
| This compound | HCT-116 | 0.1[2] | MTT Assay (72 hrs) |
| A549 | 41.23 | CCK8 Assay | |
| KYSE-30 | 17.38 | CCK8 Assay | |
| MLN4924 | HCT-116 | ~0.01 - 0.1 | Various |
| SOMCL-19-133 | HCT-116 | ~0.02 | SRB/CCK8 Assay (72 hrs) |
Cellular IC₅₀ values reflect the compound's potency in a cellular context, which can be influenced by factors such as cell permeability and stability.
Experimental Protocols for Specificity Validation
To rigorously validate this compound as a specific NAE inhibitor, a series of biochemical and cellular assays are required. Below are detailed methodologies for key experiments.
In Vitro E1 Enzyme Inhibition Assay
This assay directly measures the inhibitory activity of a compound against purified NAE and other E1 enzymes like UAE and SAE.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 20 µM ATP, and 0.05% BSA.
-
Enzyme and Substrate Addition: Add recombinant human NAE (or UAE/SAE) enzyme, the respective E2 conjugating enzyme (e.g., Ubc12 for NAE), and the ubiquitin-like protein (NEDD8, Ubiquitin, or SUMO) to the reaction mixture.
-
Inhibitor Incubation: Add serial dilutions of this compound or control compounds to the reaction mixture and incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding ATP.
-
Detection: The formation of the E2-Ubl thioester conjugate can be detected using various methods, such as:
-
HTRF (Homogeneous Time-Resolved Fluorescence): Using labeled antibodies against the components of the reaction to generate a fluorescence signal.
-
Non-reducing SDS-PAGE and Western Blot: Quench the reaction with a non-reducing loading buffer, separate the proteins by SDS-PAGE, and detect the E2-Ubl thioester conjugate by Western blot using an antibody against the E2 enzyme or the Ubl.
-
-
Data Analysis: Calculate the IC₅₀ values by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Thioester Assay
This assay assesses the inhibitor's ability to block the formation of E2-Ubl thioester conjugates within a cellular context, providing evidence of target engagement in a more physiologically relevant system.
Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HCT-116) to 70-80% confluency. Treat the cells with increasing concentrations of this compound, a positive control (e.g., MLN4924), and a vehicle control (e.g., DMSO) for a defined period (e.g., 4 hours).
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease inhibitors. Crucially, the lysis buffer should not contain reducing agents to preserve the thioester bonds.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Non-reducing SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample on a non-reducing SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the E2 enzymes of interest (e.g., Ubc12 for neddylation, UBE2C for ubiquitination, and Ubc9 for SUMOylation).
-
Detection and Analysis: Use an appropriate secondary antibody and detection reagent to visualize the bands. A specific NAE inhibitor should show a dose-dependent decrease in the Ubc12-NEDD8 thioester band, with minimal effect on the UBE2C-Ub and Ubc9-SUMO bands.[1]
Cullin Neddylation Assay
This cellular assay directly measures the downstream effect of NAE inhibition on its primary substrates, the cullin proteins.
Protocol:
-
Cell Culture and Treatment: Treat cells with varying concentrations of this compound as described in the cellular thioester assay, typically for a longer duration (e.g., 24 hours).
-
Cell Lysis: Lyse the cells in a standard RIPA buffer with protease and phosphatase inhibitors.
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE and perform a Western blot.
-
Immunoblotting: Probe the membrane with antibodies against various cullin proteins (e.g., Cullin-1, Cullin-3, Cullin-4A). Neddylated cullins will appear as a higher molecular weight band.
-
Analysis: A specific NAE inhibitor will cause a dose-dependent decrease in the intensity of the neddylated cullin band and a corresponding increase in the unmodified cullin band.[1]
Visualizing the NAE-Neddylation Pathway and Validation Workflow
To better understand the mechanism of NAE inhibition and the experimental approach to its validation, the following diagrams are provided.
Caption: The NAE-Neddylation Signaling Pathway.
Caption: Experimental Workflow for NAE Inhibitor Validation.
Conclusion
This compound is a promising non-covalent NAE inhibitor with demonstrated cellular activity. However, to establish its utility as a specific research tool or a therapeutic candidate, rigorous validation of its selectivity against other E1 activating enzymes is paramount. The experimental protocols outlined in this guide provide a clear path for such a validation. By generating comprehensive data on its in vitro and cellular selectivity and comparing it with established inhibitors like MLN4924 and SOMCL-19-133, the scientific community can gain a clearer understanding of this compound's potential and limitations. The non-covalent binding mode of this compound may offer a different kinetic profile and off-target landscape compared to the widely studied covalent inhibitors, making this validation even more critical.
References
A Preclinical Head-to-Head Comparison: ZM223 vs. TAS4464 in Head and Neck Cancer Models
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of two promising NEDD8-Activating Enzyme (NAE) inhibitors, ZM223 and TAS4464, for the treatment of head and neck cancer.
The neddylation pathway, a crucial cellular process for protein degradation and cell cycle control, has emerged as a compelling target in oncology. Inhibition of the NEDD8-Activating Enzyme (NAE), the rate-limiting enzyme in this cascade, has shown significant anti-tumor activity across various cancer types. This guide provides a comparative overview of two NAE inhibitors, this compound and TAS4464, with a focus on their potential application in head and neck cancer models. While TAS4464 has been more extensively characterized in the public domain, this comparison collates the available preclinical data for both compounds to inform future research and development decisions.
Mechanism of Action: Targeting the Neddylation Cascade
Both this compound and TAS4464 are potent inhibitors of the NEDD8-activating enzyme (NAE).[1] NAE is the essential E1 enzyme that initiates the neddylation cascade, a process analogous to ubiquitination.[2] This pathway culminates in the covalent attachment of the ubiquitin-like protein NEDD8 to substrate proteins, most notably the cullin family of proteins.[2] Neddylation of cullins is critical for the assembly and activity of Cullin-RING Ligases (CRLs), the largest family of E3 ubiquitin ligases.[3] CRLs, in turn, target a vast array of substrate proteins for proteasomal degradation, including key regulators of the cell cycle, DNA replication, and signal transduction.[4][5]
By inhibiting NAE, both this compound and TAS4464 prevent the neddylation of cullins, leading to the inactivation of CRLs.[1][6] This results in the accumulation of CRL substrate proteins, such as CDT1 and p27, which triggers cell cycle arrest, DNA damage, and ultimately, apoptosis in cancer cells.[6] TAS4464 is a covalent inhibitor, forming a NEDD8-TAS4464 adduct, while this compound is a non-covalent inhibitor.[1][7]
Figure 1. Simplified signaling pathway of NAE inhibition.
Preclinical Performance: A Data-Driven Comparison
While direct comparative studies of this compound and TAS4464 in head and neck cancer models are not publicly available, this section summarizes the existing preclinical data for each compound from various cancer types.
Table 1: In Vitro Efficacy of this compound and TAS4464
| Compound | Cancer Type | Cell Line | IC50 (nM) | Citation |
| This compound | Colon Cancer | HCT-116 | 100 | [NA] |
| Osteosarcoma | U-2OS | 122 | [NA] | |
| TAS4464 | Acute Lymphoblastic Leukemia | CCRF-CEM | 1.03 | [6] |
| Mantle Cell Lymphoma | GRANTA-519 | 1.25 | [6] | |
| Diffuse Large B-cell Lymphoma | TMD-8 | 1.48 | [6] | |
| Lung Carcinoma | NCI-H522 | 1.83 | [6] | |
| Colon Carcinoma | HCT-116 | 2.23 | [6] | |
| Head and Neck Cancer | Data Not Available | N/A |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
Table 2: In Vivo Antitumor Activity of TAS4464
| Cancer Model | Dosing Schedule | Tumor Growth Inhibition | Citation |
| CCRF-CEM Xenograft (Leukemia) | 100 mg/kg, weekly, i.v. | Complete tumor regression | [7] |
| GRANTA-519 Xenograft (MCL) | 100 mg/kg, weekly or twice weekly, i.v. | Significant tumor growth inhibition | [6] |
| SU-CCS-1 Xenograft (Sarcoma) | 100 mg/kg, weekly or twice weekly, i.v. | Significant tumor growth inhibition | [6] |
| Patient-Derived SCLC Xenograft | 100 mg/kg, weekly or twice weekly, i.v. | Significant tumor growth inhibition | [6] |
| Head and Neck Cancer Models | Data Not Available | N/A |
Experimental Protocols
Detailed experimental protocols for this compound in head and neck cancer models have not been published. However, based on standard methodologies for evaluating NAE inhibitors, a representative workflow is described below.
Figure 2. Representative experimental workflow for preclinical evaluation.
In Vitro Cell Viability Assay
-
Cell Culture: Head and neck squamous cell carcinoma (HNSCC) cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound or TAS4464 for 72 hours.
-
Viability Assessment: Cell viability is measured using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Western Blot Analysis for Target Engagement
-
Protein Extraction: HNSCC cells are treated with the inhibitors for a specified time (e.g., 4-24 hours). Whole-cell lysates are then prepared.
-
SDS-PAGE and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are probed with primary antibodies against neddylated cullins, total cullins, and CRL substrates (e.g., CDT1, p27), followed by incubation with appropriate secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Tumor Implantation: HNSCC cells are implanted subcutaneously or orthotopically into immunocompromised mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. This compound or TAS4464 is administered systemically according to a predetermined dosing schedule.
-
Efficacy Evaluation: Tumor volume and body weight are measured regularly.
-
Pharmacodynamic Assessment: At the end of the study, tumors can be harvested to assess target inhibition by Western blot analysis of tumor lysates.
Summary and Future Directions
Both this compound and TAS4464 are potent inhibitors of the NAE, a clinically validated target in oncology. TAS4464 has demonstrated broad and potent preclinical activity across a wide range of cancer cell lines and in vivo models, with IC50 values often in the low nanomolar range.[6][7] In contrast, publicly available data for this compound is currently limited, with reported IC50 values in the 100-122 nM range in non-HNSCC cell lines.
A critical next step for the field will be the direct, head-to-head evaluation of this compound and TAS4464 in a panel of well-characterized HNSCC preclinical models, including both HPV-positive and HPV-negative cell lines and patient-derived xenografts. Such studies are essential to delineate the comparative efficacy and potential therapeutic window of these two agents in this specific disease context. Furthermore, investigation into potential biomarkers of response to NAE inhibition in HNSCC is warranted to guide future clinical development and patient selection. The distinct chemical scaffolds and modes of inhibition (covalent vs. non-covalent) of TAS4464 and this compound may also translate to differences in their pharmacokinetic properties, safety profiles, and mechanisms of resistance, all of which are important areas for future investigation.
References
- 1. Structural assembly of cullin-RING ubiquitin ligase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Neddylation Pathways to Inactivate Cullin-RING Ligases for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Building and remodelling Cullin–RING E3 ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cullin-RING ubiquitin ligases: global regulation and activation cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cullin Ring Ubiquitin Ligases (CRLs) in Cancer: Responses to Ionizing Radiation (IR) Treatment [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Unraveling the Anticancer Landscape: A Search for ZM223 Yields Alternative Avenues
A comprehensive search for the anticancer compound designated ZM223 has yielded no publicly available scientific literature, clinical trial data, or research reports detailing its efficacy or mechanism of action. This suggests that "this compound" may be an internal project code not yet disclosed in public forums, a misnomer, or a compound that has not progressed to a stage of development that would generate published data.
While the primary query for this compound remained elusive, the investigation uncovered information on other anticancer agents, notably Radium-223 (B1233065) and CC-223 , which may be of interest to researchers in the field of oncology and drug development.
Radium-223: A Targeted Alpha Therapy for Bone Metastases
Radium-223 dichloride, commercially known as Xofigo, is a well-documented radiopharmaceutical agent. It is primarily used in the treatment of castration-resistant prostate cancer with symptomatic bone metastases.[1][2]
Mechanism of Action: Radium-223 mimics calcium and is selectively incorporated into areas of high bone turnover, such as bone metastases.[1][3] It emits high-energy alpha particles with a short range, leading to localized, potent cytotoxicity through the induction of double-strand DNA breaks in adjacent tumor cells.[1][2] This targeted approach minimizes damage to surrounding healthy tissues.
Clinical and Preclinical Findings:
-
Preclinical studies have demonstrated that Radium-223 inhibits tumor growth and pathological bone reactions.[1]
-
Clinical trials have shown that Radium-223 can prolong survival in patients with castration-resistant prostate cancer and bone metastases.[2]
-
Ongoing research is exploring the combination of Radium-223 with other anticancer therapies, such as ATM inhibitors and immune checkpoint inhibitors, to enhance its antitumor efficacy.[4][5]
CC-223: An Investigational Agent in Ovarian Cancer
Limited information is available on CC-223. One preclinical study highlighted its potential anticancer effects in SKOV-3 ovarian cancer cells. The study suggests that CC-223 may exert its effects by inhibiting the assembly of mTORC1/mTORC2 complexes, which are crucial for cancer cell growth and survival.[6]
Conclusion
The absence of data on "this compound" prevents a cross-validation of its anticancer effects. Researchers and drug development professionals are encouraged to verify internal designations and explore the existing, robust literature on established and investigational compounds such as Radium-223 and other targeted therapies. The exploration of these alternatives provides valuable insights into current anticancer strategies and the ongoing efforts to develop more effective treatments.
References
- 1. Radium-223 mechanism of action: implications for use in treatment combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radium-223 mechanism of action: implications for use in treatment combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mode-of-Action of Targeted Alpha Therapy Radium-223 as an Enabler for Novel Combinations to Treat Patients with Bone Metastasis [mdpi.com]
- 4. ATM inhibition increases the anti-tumor efficacy of radium-223 (Ra-223) against prostate cancer bone metastasis in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
